4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one
Description
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Properties
IUPAC Name |
tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-2,4-dihydroquinoxaline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-17(2,3)25-15(23)19-11-7-8-13-12(9-11)20-14(22)10-21(13)16(24)26-18(4,5)6/h7-9H,10H2,1-6H3,(H,19,23)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKDJIKUTOOUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(CC(=O)N2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650667 | |
| Record name | tert-Butyl 6-[(tert-butoxycarbonyl)amino]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959246-52-7 | |
| Record name | tert-Butyl 6-[(tert-butoxycarbonyl)amino]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, a specialized heterocyclic compound with significant potential in pharmaceutical research and organic synthesis. By leveraging its unique structural features, this molecule serves as a valuable intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1] This document delves into its chemical properties, a plausible synthetic pathway, reactivity, and the instrumental role of its protecting groups, offering field-proven insights for its application in drug discovery and development.
Introduction: The Quinoxalinone Scaffold and the Significance of Boc Protection
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1] The 3,4-dihydroquinoxalin-2-one core, in particular, is a privileged structure found in numerous biologically active molecules. The title compound, 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, is distinguished by the presence of two tert-butoxycarbonyl (Boc) protecting groups. These groups are instrumental in synthetic strategies, temporarily masking the reactivity of the amine functionalities to allow for selective chemical transformations at other positions of the molecule. The dual Boc protection enhances the compound's stability and modulates its reactivity, making it a key building block for constructing more complex molecular architectures.[1]
Physicochemical Properties
4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is typically supplied as a white to yellow solid.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 959246-52-7 | [1] |
| Molecular Formula | C₁₈H₂₅N₃O₅ | [3] |
| Molecular Weight | 363.41 g/mol | [2] |
| Appearance | White to Yellow Solid | [2] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | [1] |
| Storage | Room temperature[1] or 2-8 °C[2] |
Synthesis and Purification
The general strategy for synthesizing the quinoxalinone core involves the condensation of an o-phenylenediamine derivative with an α-keto acid or a related dicarbonyl compound.[4][5] Subsequent protection of the amino groups with di-tert-butyl dicarbonate ((Boc)₂O) would yield the final product.
Proposed Synthetic Pathway
A logical synthetic approach would commence with a suitably substituted o-phenylenediamine, which is then cyclized to form the dihydroquinoxalinone core, followed by the introduction of the Boc protecting groups.
Figure 1: Proposed synthetic workflow for 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one.
Experimental Protocol: A General Approach to Boc Protection
The protection of the amino groups is a critical step. The following is a generalized, self-validating protocol for the N-tert-butyloxycarbonylation of aromatic amines, which can be adapted for the synthesis of the target molecule.[6][7]
Materials:
-
7-Amino-3,4-dihydroquinoxalin-2-one (or a related precursor)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amine precursor in the chosen organic solvent.
-
Base Addition: Add the base (e.g., triethylamine) to the solution.
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one.
Chemical Reactivity and the Role of the Boc Group
The chemical properties of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one are largely dictated by the two Boc protecting groups. The Boc group is stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it an excellent choice for multi-step syntheses.[8]
Deprotection of the Boc Groups
The primary reactivity of interest for this molecule is the removal of the Boc groups to liberate the free amines. This deprotection is typically achieved under acidic conditions.
Figure 2: General mechanism for the acid-catalyzed deprotection of a Boc group.
Common Deprotection Protocols:
-
Trifluoroacetic Acid (TFA): Treatment with a solution of TFA in a solvent like dichloromethane (DCM) is a common and effective method for Boc deprotection.[9]
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol can also be used for the removal of the Boc group.[10]
The selective mono-deprotection of one Boc group while retaining the other may be possible under carefully controlled conditions, leveraging potential differences in the reactivity of the N4 (lactam) and N7 (aromatic amine) positions.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is not publicly available, we can predict the characteristic spectral features based on the known data for similar structures, such as N-Boc-aniline and other carbamates.[11][12][13][14][15]
¹H NMR Spectroscopy:
-
Boc Groups: Two sharp singlets, each integrating to 9 protons, are expected in the upfield region (δ 1.4-1.6 ppm), corresponding to the tert-butyl protons of the two Boc groups.[11]
-
Aromatic Protons: The protons on the benzene ring of the quinoxalinone core will appear in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.
-
Dihydroquinoxalinone Core: The methylene protons of the dihydroquinoxalinone ring are expected to appear as a singlet or a set of multiplets in the range of δ 3.0-4.5 ppm.
-
NH Protons: The NH proton of the carbamate and the lactam may appear as broad singlets, the chemical shifts of which can be solvent-dependent.
¹³C NMR Spectroscopy:
-
Boc Groups: Characteristic signals for the quaternary carbons of the tert-butyl groups (C(CH₃)₃) are expected around δ 80-82 ppm, and the methyl carbons ((CH₃)₃) will appear around δ 28 ppm. The carbonyl carbons of the carbamate groups will be observed in the range of δ 152-155 ppm.[11]
-
Quinoxalinone Core: The carbonyl carbon of the lactam will resonate downfield (δ ~165-175 ppm). The aromatic carbons will appear in the typical range of δ 110-150 ppm. The methylene carbon of the dihydroquinoxalinone ring will be in the aliphatic region.
Infrared (IR) Spectroscopy:
-
C=O Stretching: Strong absorption bands corresponding to the carbonyl stretching vibrations of the two carbamate groups and the lactam carbonyl are expected in the region of 1690-1750 cm⁻¹.[16][17][18][19][20]
-
N-H Stretching: A band in the region of 3200-3400 cm⁻¹ may be observed due to the N-H stretching of the carbamate and lactam groups.[19]
-
C-N Stretching: Bands associated with C-N stretching will also be present.[19]
Mass Spectrometry (MS):
-
Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (363.41 g/mol ).
-
Fragmentation: Characteristic fragmentation patterns would include the loss of one or both Boc groups (loss of 100 or 200 Da) and the fragmentation of the quinoxalinone core.
Applications in Drug Discovery and Development
4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of two orthogonally protectable amino groups allows for selective functionalization, making it a versatile building block in combinatorial chemistry and fragment-based drug discovery.[1] Quinoxalinone derivatives have been investigated as kinase inhibitors, antimicrobial agents, and for their activity against various other biological targets.[1] The ability to deprotect the amino groups under specific conditions allows for their use in peptide coupling reactions and the introduction of diverse side chains to explore structure-activity relationships (SAR).
Conclusion
4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is a strategically important molecule for synthetic and medicinal chemists. Its chemical properties are dominated by the robust yet readily cleavable Boc protecting groups, which enable its use as a versatile building block. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview of its expected properties and reactivity based on established chemical principles and data from analogous structures. This information will aid researchers in the effective utilization of this compound in their synthetic endeavors and drug discovery programs.
References
- 1. 959246-52-7(4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one) | Kuujia.com [kuujia.com]
- 2. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 3. This compound, CasNo.959246-52-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. Quinoxalinone synthesis [organic-chemistry.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. N-BOC ANILINE(3422-01-3) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. rsc.org [rsc.org]
- 20. AMMONIUM CARBAMATE(1111-78-0) IR Spectrum [chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis of 4-Boc-7-(tert-butoxycarbonylamino)-3,4-dihydroquinoxalin-2-one from o-Phenylenediamine
This in-depth technical guide provides a detailed, multi-step synthetic pathway for the preparation of 4-Boc-7-(tert-butoxycarbonylamino)-3,4-dihydroquinoxalin-2-one, a valuable building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies.
Introduction: The Significance of Substituted Quinoxalinones
Quinoxalin-2-one and its derivatives are privileged heterocyclic scaffolds that form the core of numerous biologically active compounds.[1] Their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities, have made them a focal point of intensive research.[2] The targeted synthesis of specifically substituted quinoxalinones, such as the di-Boc protected 7-amino derivative, is crucial for the development of novel therapeutics with enhanced potency and selectivity. This guide outlines a robust and logical synthetic route starting from the readily available o-phenylenediamine.
Proposed Synthetic Pathway
The synthesis of 4-Boc-7-(tert-butoxycarbonylamino)-3,4-dihydroquinoxalin-2-one from o-phenylenediamine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The proposed pathway involves the initial formation of the dihydroquinoxalinone core, followed by nitration, reduction, and sequential Boc protection.
References
Spectroscopic and Structural Elucidation of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, a key intermediate in medicinal chemistry and drug development.[1][2] While direct experimental spectra for this specific molecule are not widely published, this document synthesizes expected spectroscopic data based on foundational principles and data from analogous structures. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for researchers engaged in the synthesis and characterization of quinoxaline derivatives. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing both theoretical data and practical insights into the structural verification of this compound.
Introduction: The Significance of Quinoxaline Scaffolds
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[3] Their diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and kinase inhibitory effects, have established them as privileged structures in medicinal chemistry.[1] The subject of this guide, 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one (CAS No. 959246-52-7), features two tert-butoxycarbonyl (Boc) protecting groups, which are instrumental in multi-step organic syntheses, allowing for selective reactions at other sites of the molecule.[1][2][] Understanding the spectroscopic signature of this intermediate is crucial for reaction monitoring, quality control, and ultimate confirmation of its molecular structure.
Molecular Structure and Key Functional Groups
The structure of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is presented below. The key features influencing its spectroscopic properties are the dihydroquinoxalin-2-one core, the aromatic ring with its substitution pattern, and the two Boc-protecting groups.
Figure 1: Chemical structure of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, based on established values for similar structural motifs.
3.1.1 Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~10.5 | Singlet | 1H | N1-H | The amide proton in the dihydroquinoxalinone ring is expected to be deshielded and appear as a broad singlet. |
| ~7.5 | Singlet | 1H | Ar-H | Aromatic proton ortho to the N-Boc group. |
| ~7.2 | Doublet | 1H | Ar-H | Aromatic proton meta to the N-Boc group. |
| ~7.0 | Doublet | 1H | Ar-H | Aromatic proton para to the N-Boc group. |
| ~4.0 | Singlet | 2H | C3-H₂ | Methylene protons adjacent to the carbonyl group and nitrogen. |
| ~1.5 | Singlet | 9H | Boc-CH₃ | Protons of the tert-butyl group on the N4-Boc. |
| ~1.4 | Singlet | 9H | Boc-CH₃ | Protons of the tert-butyl group on the N7-Boc. |
3.1.2 Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~165 | C2 (C=O) | Carbonyl carbon of the amide. |
| ~153 | Boc (C=O) | Carbonyl carbons of the Boc groups. |
| ~140 | Ar-C | Aromatic quaternary carbon attached to N4. |
| ~135 | Ar-C | Aromatic quaternary carbon attached to the amino group. |
| ~125-130 | Ar-CH | Aromatic methine carbons. |
| ~115-120 | Ar-CH | Aromatic methine carbons. |
| ~81 | Boc C(CH₃)₃ | Quaternary carbons of the Boc groups. |
| ~45 | C3 | Methylene carbon of the dihydroquinoxalinone ring. |
| ~28 | Boc C(CH₃)₃ | Methyl carbons of the Boc groups. |
3.1.3 Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra for this type of compound would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The expected characteristic absorption bands for 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one are tabulated below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3200 | Medium, Broad | N-H | Amide N-H stretch |
| ~2980-2850 | Medium | C-H | Aliphatic C-H stretch (Boc and CH₂) |
| ~1720 | Strong | C=O | Boc carbonyl stretch |
| ~1680 | Strong | C=O | Amide carbonyl stretch |
| ~1600, ~1500 | Medium | C=C | Aromatic C=C stretch |
| ~1250, ~1160 | Strong | C-O | C-O stretch in Boc groups |
3.2.1 Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining an IR spectrum would be:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
3.3.1 Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₈H₂₅N₃O₅
-
Molecular Weight: 363.41 g/mol
-
Expected [M+H]⁺: m/z 364.18
Key Fragmentation Pathways:
The molecule is expected to undergo characteristic fragmentation patterns, primarily involving the loss of the Boc groups.
Figure 2: Predicted major fragmentation pathways for 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one in ESI-MS.
3.3.2 Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Synthesis and Purification
The synthesis of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one typically involves a multi-step reaction sequence.[1][2] A general synthetic approach is outlined below.
Figure 3: Generalized synthetic workflow.
Purification of the final product is typically achieved using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[1]
Conclusion
This technical guide has provided a detailed, albeit theoretical, spectroscopic characterization of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for scientists working with this compound. The structural insights derived from this analysis are critical for ensuring the identity and purity of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs that utilize the versatile quinoxaline scaffold.
References
Solubility Profile of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one for Drug Development Applications
An In-depth Technical Guide
Abstract
4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one (CAS No. 959246-52-7) is a specialized heterocyclic compound with significant potential in pharmaceutical research, particularly as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[1] A critical parameter governing its utility in drug discovery and development is its solubility in common organic solvents, which directly impacts reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the compound's structural attributes that dictate its solubility, offers a predictive solubility profile, and presents a rigorous, step-by-step protocol for its quantitative determination. This document is intended for researchers, medicinal chemists, and process development scientists to facilitate the effective handling and application of this valuable synthetic building block.
Introduction: The Strategic Importance of Solubility
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for anticancer, antimicrobial, and neuroprotective activities.[1][2][3] The title compound, 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, is a doubly protected diamino-dihydroquinoxalinone derivative. The two tert-butyloxycarbonyl (Boc) groups serve to mask the reactivity of the amine functionalities, enabling selective chemical transformations at other positions of the molecule.[4]
The success of multi-step syntheses and the ultimate formulation of an active pharmaceutical ingredient (API) are fundamentally dependent on the solubility characteristics of the intermediates and the final compound. Poor solubility can lead to challenges in:
-
Reaction Kinetics: Inhomogeneous reaction mixtures can result in slower reaction rates and lower yields.
-
Purification: Difficulty in selecting appropriate solvent systems for crystallization or chromatography.
-
Handling and Dosing: Issues with preparing stock solutions for biological screening and subsequent formulation work.
Understanding the solubility of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is therefore not a trivial pursuit but a cornerstone for its efficient and effective utilization in any drug development pipeline.
Molecular Profile and Predicted Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity and hydrogen-bonding capabilities of the solute and solvent.[5] An analysis of the molecular structure of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one provides critical insights into its expected solubility.
Key Structural Features:
-
Quinoxalinone Core: A heterocyclic, somewhat polar backbone.
-
Two Boc Groups: These are bulky and nonpolar tert-butyl groups attached to polar carbamate linkages. The Boc groups significantly increase the molecule's lipophilicity and molecular weight (MW: 363.41 g/mol ).[4]
-
Amide (Lactam) Group: The C=O and N-H within the quinoxalinone ring can participate in hydrogen bonding.
-
Carbamate Groups: The two -NH-C(=O)-O- linkages also contain hydrogen bond donors and acceptors.
Computed Physicochemical Properties: [1]
-
XLogP3: 2.2 (Indicates moderate lipophilicity)
-
Hydrogen Bond Donor Count: 2
-
Hydrogen Bond Acceptor Count: 8
-
Topological Polar Surface Area (TPSA): 97 Ų
The presence of two large, nonpolar Boc groups suggests that the molecule will be readily soluble in many common organic solvents.[4] The bulky nature of these groups can disrupt crystal lattice formation, further favoring dissolution. Simultaneously, the multiple hydrogen bond acceptors (carbonyl oxygens) and two donors (N-H protons) within the carbamate and lactam functions allow for favorable interactions with polar solvents.
This duality predicts a broad solubility profile, with particularly high solubility expected in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds. Solubility in nonpolar solvents is likely facilitated by the lipophilic tert-butyl groups, while solubility in polar protic solvents may be moderated by the competition between solute-solvent and solvent-solvent hydrogen bonds.
Predictive Solubility Summary
While comprehensive, quantitative public data for this specific molecule is limited, a predictive solubility map can be constructed based on its structural analysis and general knowledge of Boc-protected compounds. This serves as a practical starting point for laboratory work. One source notes its utility in polar aprotic solvents like DMF or DMSO.[1]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and hydrogen bond acceptance.[1] |
| Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, capable of solvating the polar core.[1] | |
| Acetonitrile (ACN) | Moderate to High | Polar nature supports dissolution, though less effective than DMF/DMSO. | |
| Tetrahydrofuran (THF) | Moderate to High | Ether oxygen acts as a hydrogen bond acceptor; moderate polarity. | |
| Ethyl Acetate (EtOAc) | Moderate | Balances polar ester group with nonpolar ethyl group. | |
| Chlorinated | Dichloromethane (DCM) | High | Good solvent for moderately polar compounds with large nonpolar regions. |
| Chloroform (CHCl₃) | High | Similar to DCM; effective for a wide range of organic molecules. | |
| Polar Protic | Methanol (MeOH) | Moderate | Can act as both H-bond donor and acceptor. Solubility may be limited by self-association of methanol. |
| Ethanol (EtOH) | Moderate | Similar to methanol but slightly less polar. | |
| Water | Insoluble | The large, lipophilic Boc groups dominate, overcoming the polar functionalities.[4] | |
| Nonpolar | Toluene | Low to Moderate | Aromatic ring can have favorable π-stacking interactions with the quinoxaline core. |
| Hexanes / Heptane | Insoluble | Lacks the polarity needed to effectively solvate the polar amide and carbamate groups. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, a standardized experimental protocol is essential for generating reliable and reproducible quantitative solubility data. The following gravimetric method is a robust approach.
Objective
To determine the solubility of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials
-
4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one (solid)
-
Selected analytical grade solvents
-
2 mL glass vials with screw caps
-
Analytical balance (± 0.1 mg)
-
Vortex mixer or orbital shaker
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Calibrated micropipettes
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Preparation: Add an excess amount of the solid compound (e.g., ~20-30 mg) to a pre-weighed 2 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a set period (e.g., 24 hours) to ensure the solution reaches equilibrium. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. This ensures the supernatant is a clear, saturated solution.
-
Sample Aliquoting: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a calibrated micropipette. Transfer this aliquot to a new, pre-weighed vial. Record the exact mass of the empty vial.
-
Solvent Evaporation: Place the vial containing the aliquot in a drying oven (at a temperature well below the compound's decomposition point) or use a vacuum desiccator to completely evaporate the solvent.
-
Final Weighing: Once the solvent is fully removed, weigh the vial containing the dried solid residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot taken (mL)
Experimental Workflow Diagram
Caption: Gravimetric method for quantitative solubility determination.
Causality of Molecular Interactions in Solution
The observed solubility is a direct result of the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). A spontaneous dissolution process (negative ΔG_mix) is favored by an increase in entropy (ΔS_mix > 0) and exothermic or weakly endothermic enthalpy of mixing (ΔH_mix ≤ 0).
The enthalpy term, ΔH_mix, depends on the balance of three interactions:
-
Solute-Solute Interactions: Energy required to break the crystal lattice of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one.
-
Solvent-Solvent Interactions: Energy required to create a cavity in the solvent.
-
Solute-Solvent Interactions: Energy released when the solute molecule is solvated.
For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy penalties of breaking the solute and solvent interactions.
Caption: Key molecular interactions governing solubility.
-
In DCM: The moderate polarity of DCM interacts favorably with both the lipophilic Boc groups and the polar core, leading to high solubility.
-
In DMSO: The powerful hydrogen bond accepting ability of DMSO strongly solvates the N-H groups of the lactam and carbamates, resulting in high solubility.
-
In Hexane: The nonpolar nature of hexane cannot overcome the energy required to break the solute's crystal lattice, as it cannot effectively solvate the polar core, leading to insolubility.
Conclusion
4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one possesses a molecular architecture that predicts broad solubility in many common organic solvents, particularly polar aprotic and chlorinated solvents. This favorable profile is a direct consequence of the dual nature of the molecule: large, lipophilic Boc groups that promote dissolution in organic media and a polar core capable of engaging in specific interactions with polar solvents. For drug development professionals, this translates to greater flexibility in choosing solvent systems for synthesis, purification, and initial formulation screening. When precise data is required, the standardized gravimetric protocol outlined herein provides a reliable method for generating the quantitative values necessary for process optimization and regulatory filings.
References
Quinoxalinone Scaffold: A Technical Guide to Synthesis and Functionalization
Introduction: The Enduring Significance of the Quinoxalinone Scaffold
The quinoxalin-2(1H)-one core is a privileged heterocyclic scaffold that commands significant attention in medicinal chemistry and materials science.[1][2] As a fused bicyclic system comprising a benzene ring and a pyrazinone ring, its unique electronic and structural features make it a cornerstone in the design of novel therapeutic agents. Derivatives of this scaffold exhibit a vast spectrum of pharmacological activities, including anticancer, neuroprotective, antibacterial, and antiviral properties.[2][3] Furthermore, their "push-pull" electronic nature makes them valuable in the development of dyes and advanced luminescent materials.[4]
The biological and material relevance of quinoxalinones is profoundly influenced by the substituents attached to the core.[5] Consequently, the development of robust, efficient, and versatile methods for both the initial synthesis of the scaffold and its subsequent functionalization is a primary objective for synthetic organic chemists. This guide provides an in-depth exploration of field-proven and contemporary strategies for constructing and diversifying the quinoxalinone scaffold, aimed at researchers, scientists, and professionals in drug development.
Part 1: Core Synthesis Strategies
The construction of the quinoxalinone ring system is most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a method first reported in the 19th century.[6] This foundational approach has been continuously refined to improve yields, reduce reaction times, and enhance environmental compatibility.[7]
Classical Condensation: The Hinsberg Reaction
The most fundamental and widely used method for quinoxalinone synthesis is the cyclocondensation of an o-phenylenediamine with an α-ketoester.[8][9] This reaction proceeds via the formation of an initial imine intermediate, followed by an intramolecular cyclization (6-exo-trig) and subsequent dehydration to yield the stable aromatic quinoxalinone ring.
The choice of solvent and catalyst is critical. While traditional methods often employed harsh acidic conditions and high temperatures, modern protocols utilize milder acids like trifluoroacetic acid (CF3COOH) in solvents such as acetonitrile (MeCN) at room temperature, offering excellent yields and broad functional group tolerance.[8][9]
Diagram 1: General Mechanism for Quinoxalinone Synthesis
Caption: Mechanism of quinoxalinone formation via acid-catalyzed condensation.
Alternative & Modern Synthetic Routes
While the Hinsberg reaction remains a mainstay, several other powerful methods have been developed:
-
Palladium-Catalyzed Intramolecular N-Arylation: This strategy involves the cyclization of bromoanilides under microwave irradiation, offering a rapid and highly efficient route to a diverse range of quinoxalinones, including complex polycyclic systems.[10]
-
Reductive Annulation: A novel approach utilizes the palladium-catalyzed reductive annulation of catechols and nitroarylamines.[11] This method is notable for its operational simplicity and use of readily available starting materials without the need for pre-functionalization.[11]
-
Reactions with Acetylenedicarboxylates: The reaction of N-monosubstituted o-phenylenediamines with reagents like dimethyl acetylenedicarboxylate provides a direct route to functionalized quinoxalinones.[12]
Part 2: Functionalization of the Quinoxalinone Core
Direct functionalization of the pre-formed quinoxalinone scaffold, particularly via C-H bond activation, has become a cornerstone of modern synthetic strategy.[13] This approach is highly atom-economical and allows for the late-stage modification of complex molecules. The C3-position is the most common site for functionalization due to its electronic properties.[4][14][15]
Diagram 2: Key Functionalization Sites on the Quinoxalinone Scaffold
Caption: Major sites for the functionalization of the quinoxalinone core.
C3-Position Functionalization
The C3-position of the quinoxalinone ring is electronically poised for a variety of transformations. Recent years have seen an explosion in methods targeting this site.[1]
-
Palladium-Catalyzed C-H Arylation: Direct arylation with arylboronic acids, catalyzed by Palladium(II) complexes, is a powerful method for installing aryl groups at the C3 position.[16] This protocol is compatible with a wide array of functional groups.[16]
-
Photoredox and Dual Catalysis: The synergy of visible-light photoredox catalysis with transition metals (e.g., cobalt or palladium) has unlocked novel transformations.[17][18][19] These mild, light-driven methods enable C3-alkylation, -alkenylation, and -acylation reactions that were previously challenging.[17][18][20] For instance, a dual photoredox-cobalt system facilitates the site-selective coupling of quinoxalinones with alkenes and alkynes under exceptionally mild conditions.[17][18]
-
Metal-Free C-H Vinylation: Using an oxidant like K₂S₂O₈ under metal-free conditions, direct C-H vinylation can be achieved with alkenes, providing an efficient route to 3-vinylated quinoxalinones.[5]
N1-Position Functionalization
The nitrogen atom at the 1-position is a key handle for introducing diversity. Standard N-alkylation and N-arylation reactions can be readily performed, often prior to C3-functionalization, to modulate the scaffold's properties.
Comparison of C3-Functionalization Methods
The choice of method depends on the desired substituent and the overall molecular complexity. The table below summarizes key modern approaches.
| Methodology | Catalyst/Reagent | Bond Formed | Key Advantages | References |
| Oxidative Arylation | Palladium(II) / Arylboronic Acid | C-C (Aryl) | Broad functional group tolerance. | [16] |
| Photoredox/Cobalt Dual Catalysis | [Ir] or [Ru] photocatalyst / Co(acac)₂ | C-C (Alkyl, Alkenyl) | Very mild conditions, high yields, good selectivity. | [17][18][20] |
| Photoredox/Palladium Dual Catalysis | Organic Dye / Pd(OAc)₂ | C-C (Acyl) | Uses readily available α-oxo acids. | [19] |
| Metal-Free Vinylation | K₂S₂O₈ / Alkenes | C-C (Vinyl) | Avoids transition metal contamination, cost-effective. | [5] |
| Heterogeneous Catalysis | g-C₃N₄, MOFs, COFs | C-C, C-S, C-O | Catalyst recyclability, green chemistry principles. | [1] |
Part 3: Experimental Protocols
To ensure trustworthiness and reproducibility, this section provides detailed, field-proven protocols for key transformations.
Protocol 1: Classical Synthesis of 1-Benzyl-3-phenylquinoxalin-2(1H)-one
This protocol is adapted from standard condensation procedures.[8][21]
Materials:
-
N-benzyl-o-phenylenediamine (1.0 mmol, 198 mg)
-
Ethyl benzoylformate (1.0 mmol, 178 mg, 165 µL)
-
Trifluoroacetic acid (TFA) (1.0 mmol, 114 mg, 77 µL)
-
Acetonitrile (MeCN), 3.0 mL
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-o-phenylenediamine (198 mg).
-
Add acetonitrile (3.0 mL) and stir until the solid dissolves.
-
Add ethyl benzoylformate (165 µL) to the solution.
-
Finally, add trifluoroacetic acid (77 µL) dropwise to the stirring mixture at room temperature.
-
Allow the reaction to stir in an open flask at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Palladium-Catalyzed C3-Arylation of 1-Methylquinoxalin-2(1H)-one
This protocol is based on the methodology developed by Messaoudi, Alami, and coworkers.[16]
Materials:
-
1-Methylquinoxalin-2(1H)-one (0.5 mmol, 80 mg)
-
Arylboronic acid (1.0 mmol)
-
Pd(OAc)₂ (10 mol%, 11.2 mg)
-
Ag₂CO₃ (1.5 mmol, 413 mg)
-
1,4-Dioxane (2.0 mL)
Procedure:
-
To a sealed reaction tube, add 1-methylquinoxalin-2(1H)-one (80 mg), the corresponding arylboronic acid (1.0 mmol), Pd(OAc)₂ (11.2 mg), and Ag₂CO₃ (413 mg).
-
Evacuate and backfill the tube with oxygen (using an O₂ balloon).
-
Add 1,4-dioxane (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C3-arylated product.
Conclusion and Future Outlook
The quinoxalinone scaffold continues to be a fertile ground for discovery in both medicinal and materials chemistry. While classical synthetic methods remain valuable, the field is rapidly advancing through the adoption of modern catalytic techniques. The rise of C-H functionalization, particularly through photoredox and dual catalysis, has revolutionized the ability to diversify this core structure with unprecedented efficiency and precision.[15][17]
Future developments will likely focus on enhancing the sustainability of these methods, for example, through the broader application of recyclable heterogeneous catalysts.[1] Furthermore, the development of asymmetric functionalization reactions to access enantiomerically pure quinoxalinone derivatives will be a critical step forward, particularly for the synthesis of chiral drug candidates. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of next-generation pharmaceuticals and materials based on this remarkable heterocyclic core.
References
- 1. mdpi.com [mdpi.com]
- 2. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes [frontiersin.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 10. Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of quinoxalinones by the reaction of o-phenylenediamines with dimethyl acetylenedicarboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Transition-metal-catalyzed ortho C–H functionalization of 2-arylquinoxalines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in the direct functionalization of quinoxalin-2(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pharmacyinfoline.com [pharmacyinfoline.com]
The Architect of Molecular Design: A Technical Guide to the Boc Protecting Group in Heterocyclic Synthesis
For Immediate Release
A deep dive into the strategic application of the tert-butoxycarbonyl (Boc) protecting group, an indispensable tool in the synthesis of nitrogen-containing heterocycles for pharmaceutical and agrochemical research.
In the intricate world of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. Among the arsenal of protective groups available to chemists, the tert-butoxycarbonyl (Boc) group has emerged as a dominant force, particularly in the construction of nitrogen-containing heterocycles—structural motifs that form the backbone of countless pharmaceuticals and bioactive molecules.[1][2][3] This technical guide offers an in-depth exploration of the Boc group's role, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage its unique properties effectively.
The Boc Group: A Profile of Stability and Selective Lability
The utility of the Boc protecting group lies in its well-defined stability profile. It is remarkably robust under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[4][5] This stability makes it compatible with a diverse array of synthetic transformations, allowing for the manipulation of other functional groups within a molecule without disturbing the protected amine.
However, the true elegance of the Boc group is its predictable and facile removal under acidic conditions.[4][6] This acid-lability is the cornerstone of its application, enabling its selective cleavage in the presence of other protecting groups that are sensitive to different conditions, a concept known as an "orthogonal protection strategy."[4][6] This orthogonality is crucial in multi-step syntheses, providing chemists with precise control over the synthetic route.[5]
The Chemistry of Protection and Deprotection: Mechanisms and Methodologies
Introduction of the Boc Group (N-Boc Protection)
The most prevalent method for installing a Boc group onto a nitrogen heterocycle is through the use of di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[5][7] The reaction proceeds via a nucleophilic attack of the heterocyclic amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8]
The mechanism can proceed with or without a base. In the absence of a base, an intermediate tert-butyl carbonate acts as a base to deprotonate the amine. This intermediate is unstable and decomposes into tert-butanol and carbon dioxide.[5][7] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[8] While a base is not strictly necessary, bases like 4-dimethylaminopyridine (DMAP), sodium hydroxide, or sodium bicarbonate are often employed to accelerate the reaction.[9][10]
Experimental Protocol: General Procedure for N-Boc Protection of a Heterocycle
-
Dissolution: Dissolve the heterocyclic starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the solution. If a base is used, add it at this stage (e.g., triethylamine (1.2 eq) or a catalytic amount of DMAP).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography if necessary.
Removal of the Boc Group (N-Boc Deprotection)
The acid-catalyzed cleavage of the Boc group is a highly efficient and widely used transformation.[9] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][11] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the tert-butyl group as a stable tert-butyl cation.[4][12] The resulting carbamic acid is unstable and readily decarboxylates, releasing the free amine and carbon dioxide.[5][11]
The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.[13]
Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the N-Boc protected heterocycle (1.0 eq) in a suitable solvent, most commonly dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution. A typical concentration of TFA is between 20-50% (v/v).[4] Caution: The reaction is exothermic and evolves carbon dioxide and isobutene gas; ensure adequate ventilation.[4]
-
Reaction: Stir the reaction mixture at room temperature for a period ranging from 30 minutes to a few hours, monitoring the progress by TLC.[4][14]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralization (Optional): The resulting amine salt can often be used directly in the next step or neutralized with a suitable base (e.g., saturated aqueous NaHCO₃ solution) to obtain the free amine.
The Influence of the Boc Group on Reactivity and Regioselectivity
Beyond its primary role as a protecting group, the Boc group can significantly influence the reactivity and regioselectivity of subsequent reactions on the heterocyclic ring. This directing effect is a powerful tool in synthetic strategy.
Directed ortho-Lithiation
The Boc group can act as a directed metalation group (DMG), facilitating the deprotonation of the carbon atom ortho to the nitrogen.[15][16] This is achieved by treating the N-Boc heterocycle with a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium.[17][18] The lithium atom coordinates to the carbonyl oxygen of the Boc group, positioning the base for selective proton abstraction at the adjacent position. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.[16] This strategy has proven invaluable for the functionalization of heterocycles like pyrrolidines and piperazines.[18][19]
Modulating Ring Electronics and Steric Hindrance
The introduction of the bulky Boc group can sterically hinder one face of the heterocyclic ring, directing incoming reagents to the less hindered face. This steric influence is crucial for controlling stereochemistry in reactions such as alkylations and reductions.
Furthermore, the electron-withdrawing nature of the carbamate can modulate the electron density of the heterocyclic ring, influencing its susceptibility to electrophilic or nucleophilic attack.[20] For example, in electron-rich heterocycles like pyrroles and indoles, the Boc group can alter the regioselectivity of electrophilic substitution reactions.[21][22]
Applications in Complex Molecule and Drug Synthesis
The strategic use of Boc-protected heterocycles is a cornerstone of modern drug discovery and development.[23][] These building blocks are frequently employed in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1][25] For instance, N-Boc-3-chloropropylamine is a versatile precursor for constructing pyrrolidine and piperidine rings, which are common motifs in many drugs.[1] The ability to introduce functionality at specific positions of the heterocyclic core, guided by the Boc group, allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs.
Comparative Analysis of Boc Deprotection Methods
While TFA and HCl are the most common reagents for Boc deprotection, a variety of other methods have been developed to accommodate substrates with different sensitivities.[26]
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Strong Acid | TFA, HCl | DCM, Room Temp | Fast, efficient, widely applicable.[4][14] | Harsh conditions, may not be suitable for highly acid-sensitive substrates.[13] |
| Lewis Acid | ZnBr₂, AlCl₃, Mg(ClO₄)₂ | CH₂Cl₂, Room Temp | Milder than strong acids, can offer selectivity.[27][28] | May require stoichiometric amounts of Lewis acid. |
| Thermal | Heat | High-boiling solvents (e.g., TFE, Toluene) | Reagent-free, "green" chemistry approach.[21][29] | Requires high temperatures, not suitable for thermally sensitive compounds.[29] |
| Alternative Protic Acids | Phosphoric Acid, Oxalyl Chloride in Methanol | Aqueous or organic solvents | Milder alternatives to TFA/HCl.[26] | May have slower reaction times. |
Visualizing the Synthetic Workflow
Caption: A flowchart illustrating the key stages in the application of the Boc protecting group.
Caption: The mechanistic pathway for the removal of the Boc protecting group under acidic conditions.
Conclusion
The tert-butoxycarbonyl protecting group is a versatile and indispensable tool in the synthesis of nitrogen-containing heterocycles. Its unique combination of stability and selective lability under acidic conditions provides chemists with a powerful strategy for constructing complex molecular architectures.[4] A thorough understanding of its introduction, removal, and influence on reactivity is essential for any researcher working in the fields of medicinal chemistry, drug development, and natural product synthesis. The continued development of new and milder deprotection methods will undoubtedly further expand the utility of this remarkable protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Directing effects of substituents on heterocycles | Filo [askfilo.com]
- 21. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 27. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 28. jk-sci.com [jk-sci.com]
- 29. pubs.acs.org [pubs.acs.org]
Methodological & Application
Experimental protocol for the synthesis of 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one
An Application Note and Experimental Protocol for the Synthesis of 4-Boc-7-(tert-butoxycarbonylamino)-3,4-dihydroquinoxalin-2(1H)-one
Authored by a Senior Application Scientist
Abstract
The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a critical step in multi-step syntheses, enabling selective functionalization of the quinoxalinone core. This document provides a comprehensive, three-step experimental protocol for the synthesis of 4-Boc-7-(tert-butoxycarbonylamino)-3,4-dihydroquinoxalin-2(1H)-one, starting from commercially available 1,2-diamino-4-nitrobenzene. This protocol is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, causal explanations for experimental choices, and robust characterization guidelines.
Introduction
Quinoxalinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their wide range of pharmaceutical applications.[1] The strategic protection of reactive sites on the quinoxalinone ring is fundamental for building molecular complexity and synthesizing targeted analogues for drug discovery programs. The Boc protecting group is widely employed due to its stability under various conditions and its facile, acid-labile removal.[2][3]
This protocol details a reliable pathway to a di-Boc-protected 7-amino-3,4-dihydroquinoxalin-2-one derivative. The synthetic strategy involves three key transformations:
-
Cyclocondensation: Formation of the quinoxalinone ring system from a substituted o-phenylenediamine.
-
Nitro Group Reduction: Conversion of the nitro functionality to a primary amine.
-
Double Boc-Protection: Protection of both the aniline-type amino group and the lactam nitrogen.
This guide emphasizes not only the procedural steps but also the underlying chemical principles, ensuring that the protocol is both reproducible and instructive for the intended scientific audience.
Overall Reaction Scheme
The synthesis proceeds through the formation of a nitro-substituted dihydroquinoxalinone, followed by reduction and subsequent double protection.
References
Application Notes and Protocols for the Synthesis of Diamino-dihydroquinoxalinone Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Therapeutic Potential of the Quinoxalinone Scaffold
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The structural rigidity and the presence of electron-rich nitrogen atoms in the quinoxaline ring system allow for critical interactions with various biological targets such as enzymes and receptors.[3][4] A particularly promising subclass is the dihydroquinoxalinone core, which has been explored for the development of potent therapeutic agents. For instance, derivatives of this scaffold have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[5][6]
This application note provides a comprehensive guide for the synthesis of a library of novel diamino-dihydroquinoxalinone derivatives. The strategic introduction of two amino functionalities onto the dihydroquinoxalinone core is designed to enable extensive Structure-Activity Relationship (SAR) studies. By systematically modifying the substitution pattern on these amino groups and the aromatic ring, researchers can probe the key molecular interactions that govern biological activity, paving the way for the development of next-generation therapeutics.
Strategic Approach to Synthesis
The synthesis of diamino-dihydroquinoxalinone derivatives for SAR studies necessitates a flexible and robust synthetic strategy that allows for the introduction of diverse chemical functionalities. The general approach outlined here involves a multi-step sequence starting from commercially available substituted 2-nitroanilines. This strategy is designed to build a library of compounds with varied substituents at key positions to explore the chemical space and understand the structural requirements for biological activity.
The overall synthetic workflow can be visualized as follows:
Caption: General Synthetic Workflow.
Detailed Experimental Protocols
Part 1: Synthesis of the Dihydroquinoxalinone Core
This part describes the synthesis of a key intermediate, the dihydroquinoxalinone scaffold, which will be further functionalized.
Step 1: N-Alkylation of Substituted 2-Nitroaniline
The synthesis begins with the N-alkylation of a commercially available substituted 2-nitroaniline with ethyl bromoacetate. This reaction introduces the ester moiety required for the subsequent cyclization.
-
Materials:
-
Substituted 2-nitroaniline (1.0 equiv)
-
Ethyl bromoacetate (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetone (solvent)
-
-
Procedure:
-
To a solution of the substituted 2-nitroaniline in acetone, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter off the potassium carbonate and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Step 2: Reductive Cyclization to form the Dihydroquinoxalinone Core
The N-alkylated intermediate undergoes a reductive cyclization to form the dihydroquinoxalinone ring system. Zinc powder in the presence of acetic acid is an effective reagent for this transformation.[5]
-
Materials:
-
N-alkylated 2-nitroaniline derivative (from Step 1) (1.0 equiv)
-
Zinc powder (5.0 equiv)
-
Acetic acid (solvent)
-
Dichloromethane (DCM) (co-solvent)
-
-
Procedure:
-
Dissolve the N-alkylated intermediate in a mixture of DCM and acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add zinc powder portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove excess zinc.
-
Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the dihydroquinoxalinone core.
-
Part 2: Introduction and Functionalization of Amino Groups
This part details the introduction of the two amino functionalities, which are crucial for the SAR studies.
Step 3: Nitration of the Dihydroquinoxalinone Core
A nitro group is introduced onto the aromatic ring of the dihydroquinoxalinone core. This nitro group will be subsequently reduced to an amino group.
-
Materials:
-
Dihydroquinoxalinone core (from Step 2) (1.0 equiv)
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
-
Procedure:
-
Carefully add the dihydroquinoxalinone core to concentrated sulfuric acid at 0 °C.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated nitro-dihydroquinoxalinone by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the product under vacuum.
-
Step 4: Reduction of the Nitro Group to an Amino Group
The nitro group is reduced to a primary amine using a standard reduction method, such as catalytic hydrogenation.
-
Materials:
-
Nitro-dihydroquinoxalinone (from Step 3) (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (catalytic amount)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Suspend the nitro-dihydroquinoxalinone in methanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the amino-dihydroquinoxalinone intermediate.
-
Step 5: Derivatization of the First Amino Group (for SAR)
The newly formed amino group can be functionalized in various ways to generate a library of compounds for SAR studies. Below is an example of an acylation reaction.
-
Materials:
-
Amino-dihydroquinoxalinone (from Step 4) (1.0 equiv)
-
Acid chloride or anhydride (1.1 equiv)
-
Triethylamine (Et₃N) or pyridine (base)
-
Dichloromethane (DCM) (solvent)
-
-
Procedure:
-
Dissolve the amino-dihydroquinoxalinone in DCM and add the base.
-
Cool the solution to 0 °C.
-
Add the acid chloride or anhydride dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Step 6: Introduction and Reduction of a Second Nitro Group
To introduce the second amino group, the product from Step 5 is subjected to another nitration followed by reduction, similar to Steps 3 and 4. The reaction conditions for the second nitration may need to be optimized depending on the nature of the substituent introduced in Step 5.
Structure-Activity Relationship (SAR) Studies: A Hypothetical Case Study
To illustrate the application of the synthesized library, consider a hypothetical SAR study where the diamino-dihydroquinoxalinone derivatives are evaluated for their inhibitory activity against a target kinase.
Table 1: Hypothetical SAR Data for Diamino-dihydroquinoxalinone Derivatives as Kinase Inhibitors
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (nM) |
| 1a | -H | -H | 5,200 |
| 1b | -H | -CH₃ | 4,800 |
| 1c | -H | -COCH₃ | 1,500 |
| 1d | -H | -SO₂CH₃ | 800 |
| 2a | 4-F-Ph | -H | 250 |
| 2b | 4-F-Ph | -COCH₃ | 150 |
| 2c | 4-Cl-Ph | -COCH₃ | 180 |
| 2d | 4-MeO-Ph | -COCH₃ | 900 |
| 3a | 4-F-Ph | -CO(CH₂)₂COOH | 50 |
Interpretation of SAR Data
-
Effect of R² Substituent: Comparing compounds 1a-1d , it is evident that substitution on the second amino group is crucial for activity. The unsubstituted amine (1a ) is largely inactive. Acylation (1c ) and sulfonylation (1d ) significantly improve potency, suggesting that an electron-withdrawing group that can act as a hydrogen bond acceptor is favorable in this position.
-
Effect of R¹ Substituent: The introduction of an aryl group at the R¹ position dramatically enhances inhibitory activity, as seen by comparing 1c and 2b . A fluoro-substituted phenyl group (2b ) provides better activity than a chloro-substituted one (2c ), while an electron-donating methoxy group (2d ) is detrimental to activity. This suggests that an electron-deficient aromatic ring at R¹ is preferred.
-
Further Optimization: The introduction of a carboxylic acid moiety in the R² acyl chain (compound 3a ) leads to a significant increase in potency. This could be due to the formation of a key salt bridge or hydrogen bond with a basic residue in the active site of the kinase.
The logical progression of SAR can be visualized as follows:
References
- 1. Synthesis and SAR of novel di- and trisubstituted 1,4-dihydroquinoxaline-2,3-diones related to licostinel (Acea 1021) as NMDA/glycine site antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Derivatization of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one for High-Throughput Library Synthesis
Abstract
The 3,4-dihydroquinoxalin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This document provides a detailed guide for the strategic derivatization of the di-Boc protected intermediate, tert-butyl 2-(tert-butoxycarbonyl)-7-oxo-5,6,7,8-tetrahydro-1H-quinoxaline-4-carboxylate, a key building block for the synthesis of diverse chemical libraries. We present validated, step-by-step protocols for selective N-alkylation, N-arylation, and palladium-catalyzed cross-coupling reactions, enabling extensive diversification at key positions of the quinoxalinone core. Furthermore, we address the critical step of Boc-group deprotection to liberate the free amines for further functionalization. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel compound libraries for high-throughput screening.
Introduction: The Quinoxalinone Scaffold in Drug Discovery
Quinoxalinone and its dihydro derivatives are prominent heterocyclic structures that have garnered significant attention from the pharmaceutical industry.[1][2] Their inherent structural features allow them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. The synthesis and functionalization of these scaffolds are, therefore, of paramount importance in the generation of novel molecular entities for drug discovery.[1][3] Combinatorial chemistry approaches, which facilitate the rapid synthesis of large numbers of related compounds, are particularly well-suited for exploring the chemical space around this privileged core.[4][5][6]
The subject of this guide, 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, is a versatile starting material designed for systematic library synthesis. The two tert-butoxycarbonyl (Boc) protecting groups serve a dual purpose: they modulate the reactivity of the nitrogen atoms they protect and can be selectively removed under acidic conditions to allow for subsequent derivatization.[7][8] This strategic protection enables a controlled, stepwise approach to the synthesis of a diverse library of compounds.
This document will detail robust and reproducible protocols for the derivatization of this key intermediate. We will explore methods for introducing diversity at the N-1 and N-4 positions, as well as at the 7-amino position following deprotection.
Core Structure and Derivatization Strategy
The derivatization strategy for 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is centered on the sequential or parallel modification of its reactive sites. The presence of the two Boc groups allows for initial functionalization at other positions, followed by their removal to unmask the N-4 and 7-amino groups for further reactions.
Figure 1: A high-level overview of the derivatization workflow.
Experimental Protocols
General Considerations
All reactions should be performed in well-ventilated fume hoods. Anhydrous solvents and inert atmospheres (e.g., argon or nitrogen) are recommended for reactions sensitive to moisture and air, particularly for palladium-catalyzed cross-coupling reactions.[8] Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: N-1 Alkylation of the Quinoxalinone Core
This protocol describes the introduction of an alkyl group at the N-1 position of the quinoxalinone ring.
Materials:
-
4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-1 alkylated product.
Causality Behind Experimental Choices:
-
Base: Cesium carbonate is a strong base that is effective in deprotonating the amide nitrogen at the N-1 position, facilitating its nucleophilic attack on the alkyl halide. Potassium carbonate can be used as a less expensive alternative, though it may require higher temperatures or longer reaction times.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
Protocol 2: Palladium-Catalyzed N-4 Arylation (Buchwald-Hartwig Amination)
This protocol outlines the introduction of an aryl group at the N-4 position after selective Boc deprotection. This reaction is a powerful tool for forming carbon-nitrogen bonds.[9]
Materials:
-
N-1 alkylated 7-Boc-amino-3,4-dihydroquinoxalin-2-one (after selective N-4 Boc deprotection)
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the N-1 alkylated 7-Boc-amino-3,4-dihydroquinoxalin-2-one (1.0 eq), aryl halide (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite, washing with EtOAc.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-4 arylated product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium source and a phosphine ligand is crucial for the catalytic cycle of the Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps of the reaction, often minimizing side reactions like homo-coupling.[10]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle. Cs₂CO₃ can also be effective.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is essential to prevent catalyst deactivation and unwanted side reactions.[10]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting groups to liberate the free amines for further derivatization.
Materials:
-
Boc-protected quinoxalinone derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected quinoxalinone derivative in DCM.
-
Add TFA (5-10 equivalents per Boc group) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete deprotection.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected product, which can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Reagent: TFA is a strong acid that effectively cleaves the Boc group.[7] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation.[7][11]
-
Solvent: DCM is a common solvent for Boc deprotection as it is relatively inert and easily removed.
Important Note on Deprotection: The use of strong acids for Boc deprotection can lead to the formation of a tert-butyl cation, which can potentially alkylate nucleophilic sites on the substrate.[11] The inclusion of a scavenger, such as triethylsilane or anisole, can mitigate this side reaction.
Data Presentation
The following table provides representative examples of reaction conditions and expected outcomes for the derivatization of the quinoxalinone scaffold.
| Reaction Type | Substrate | Reagent/Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-1 Alkylation | Core Scaffold | Benzyl bromide | Cs₂CO₃ | DMF | 25 | 4 | 85-95 |
| N-1 Alkylation | Core Scaffold | Iodomethane | K₂CO₃ | DMF | 60 | 6 | 80-90 |
| N-4 Arylation | N-1 Benzyl, 7-Boc-amino | 4-Bromotoluene, Pd(OAc)₂, Xantphos | NaOtBu | Toluene | 100 | 12 | 70-85 |
| N-4 Arylation | N-1 Methyl, 7-Boc-amino | 1-Iodo-3-methoxybenzene, Pd₂(dba)₃, RuPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 65-80 |
| Boc Deprotection | Di-Boc protected | TFA | - | DCM | 25 | 1-2 | >95 |
Conclusion
The protocols detailed in this application note provide a robust framework for the derivatization of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, a key intermediate for the synthesis of diverse chemical libraries. By employing a strategic combination of N-alkylation, palladium-catalyzed N-arylation, and controlled deprotection, researchers can efficiently generate a multitude of analogs for biological screening. The provided explanations for the choice of reagents and conditions are intended to empower scientists to troubleshoot and adapt these methods for their specific synthetic targets. The versatility of the quinoxalinone scaffold, coupled with the power of modern synthetic methodologies, makes it an invaluable platform for the discovery of novel therapeutic agents.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]
- 4. The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scaffold-directed and traceless synthesis of tricyclic quinoxalinone imidazoles under microwave irradiation: for SCS-09 special issue-combinatorial approaches to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. scispace.com [scispace.com]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: A Guide to the Development of BET and Kinase Polypharmacological Inhibitors Using a Dihydroquinoxalinone Core
Abstract
The concurrent inhibition of epigenetic readers, such as the Bromodomain and Extra-Terminal (BET) family proteins, and key oncogenic kinases represents a powerful therapeutic strategy to overcome cancer's complexity and adaptive resistance.[1][2][3][4] This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of polypharmacological agents targeting both BET bromodomains (specifically BRD4) and oncogenic kinases. We focus on the 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one scaffold, a privileged structure capable of engaging both the acetylated lysine binding pocket of BET proteins and the ATP-binding site of kinases.[5][6][7] This document details the scientific rationale, step-by-step synthetic and biological testing protocols, and data interpretation guidelines for researchers in drug discovery and chemical biology.
Section 1: The Rationale for Polypharmacology in Oncology
Cancer is a multifaceted disease characterized by significant genetic and epigenetic heterogeneity.[5][6] This complexity often renders single-target therapies ineffective due to the activation of compensatory signaling pathways and the development of resistance.[3][4] Polypharmacology, the strategy of designing single chemical entities to modulate multiple targets, offers a promising approach to create more durable and effective cancer therapies.[8][9]
The synergy between BET inhibition and kinase inhibition is particularly compelling.[1][2] BET proteins, like BRD4, are critical epigenetic "readers" that regulate the transcription of key oncogenes, including c-MYC.[1][10] Kinases, on the other hand, are central nodes in the signaling pathways that drive cell proliferation, survival, and metastasis. By simultaneously disrupting epigenetic control of oncogene expression and blocking proliferative signaling, dual inhibitors can induce a more profound and sustained anti-cancer effect.[1][2] For example, combining BET and PI3K inhibition has been shown to clamp down on feedback activation loops that otherwise lead to therapy resistance.[2]
Caption: Dual inhibition of BET proteins and oncogenic kinases.
Section 2: The Dihydroquinoxalinone Scaffold: A Privileged Core
The 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one core has emerged as a versatile and "privileged" scaffold for developing dual BET/kinase inhibitors.[5][6][7] Its structural features allow for the incorporation of pharmacophores that can simultaneously engage two distinct protein families.
-
Kinase Binding: The pyrimidine-amino group can act as a classic "hinge-binder," forming crucial hydrogen bonds within the ATP-binding pocket of many kinases.[5][6]
-
BET Bromodomain Binding: The dihydroquinoxalinone portion and its substituents can be optimized to fit into the acetylated lysine (KAc) binding pocket of BET bromodomains, forming key interactions with conserved residues.[5][11]
This hybrid design strategy moves beyond serendipitous discovery, enabling the rational design of molecules with balanced, high-potency activity against both target classes.[5][6][7]
Section 3: Synthetic Chemistry Workflow
The synthesis of a library of dihydroquinoxalinone derivatives typically follows a convergent approach, allowing for modular diversification to explore the structure-activity relationship (SAR). The general workflow involves building the core scaffold and then decorating it with various substituents to optimize potency and selectivity for the desired BET and kinase targets.
Caption: General synthetic workflow for compound library generation.
Protocol 3.1: General Synthesis of a Dihydroquinoxalinone Intermediate
This protocol describes a representative synthesis for the core scaffold, which can then be modified.[12][13][14]
Causality: The reaction sequence is designed to first construct the heterocyclic dihydroquinoxalinone ring system. This stable core then serves as a robust platform for subsequent cross-coupling reactions to introduce the kinase-binding pyrimidine moiety and other diversity elements.
-
Reaction Setup: To a solution of a substituted 1,2-diaminobenzene (1.0 eq) in a suitable solvent like ethanol, add an α-ketoester such as ethyl glyoxalate (1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, allow the mixture to cool to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography to yield the pure dihydroquinoxalinone intermediate.
-
Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 4: Biochemical and Cellular Characterization
A tiered screening cascade is essential for efficiently identifying and characterizing lead compounds. The process begins with high-throughput biochemical assays to determine direct target binding and inhibition, followed by cell-based assays to confirm target engagement and functional effects in a physiological context.
Protocol 4.1: BRD4 Bromodomain (BD1) Binding Assay (AlphaLISA)
Principle: The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format is a highly sensitive, bead-based assay used to measure the binding of the BRD4 bromodomain to an acetylated histone peptide.[15][16][17] An inhibitor will disrupt this interaction, leading to a decrease in the AlphaLISA signal.[17]
Self-Validation: The protocol includes positive (no inhibitor) and negative (no BRD4 protein) controls to establish the assay window and ensure signal specificity. A known BRD4 inhibitor (e.g., JQ1) should be run as a reference control.
-
Reagent Preparation:
-
Prepare 1x Assay Buffer.
-
Dilute GST-tagged BRD4(BD1) protein and biotinylated histone H4-acetylated peptide ligand to their predetermined optimal concentrations in Assay Buffer.
-
Prepare a serial dilution of the test compound (e.g., starting at 100 µM) and the JQ1 reference compound in Assay Buffer containing a constant, low percentage of DMSO (e.g., <0.5%).[16]
-
-
Assay Plate Setup (384-well ProxiPlate):
-
Add 2.5 µL of the diluted compound or vehicle (for positive control wells).
-
Add 2.5 µL of the diluted BRD4(BD1) protein. For negative control wells, add 2.5 µL of Assay Buffer instead.
-
Add 5 µL of the diluted biotinylated histone peptide to all wells.
-
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
-
Detection:
-
In subdued light, add 5 µL of Glutathione Acceptor beads diluted in 1x Detection Buffer.
-
Seal the plate, shake gently, and incubate for 60 minutes at room temperature.
-
Add 5 µL of Streptavidin-Donor beads diluted in 1x Detection Buffer.
-
Seal the plate, protect from light, and incubate for 30-60 minutes at room temperature.[15]
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
Protocol 4.2: Cellular Target Engagement Assay (NanoBRET™)
Principle: The NanoBRET™ Target Engagement Assay is a critical step to verify that a compound can enter live cells and bind to its intended target.[18][19] The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (e.g., BRD4-NLuc) and a cell-permeable fluorescent tracer that binds to the same protein.[19] A test compound that binds to the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[18][19]
Causality: Unlike biochemical assays, this method provides a quantitative measure of compound affinity and occupancy at the target within the complex environment of an intact cell, accounting for factors like cell permeability and efflux.[20][21]
-
Cell Preparation:
-
Assay Plate Setup (384-well white assay plate):
-
Dispense the test compound serial dilutions into the assay plate.
-
Add the NanoBRET® BET BRD tracer at its predetermined optimal concentration to all wells.
-
Add 38 µL of the cell suspension to each well.[20]
-
-
Incubation: Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.[20]
-
Detection:
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected ratios against the compound concentration and fit the curve to determine the cellular IC₅₀.
Protocol 4.3: Western Blotting for Target Modulation Biomarkers
Principle: Western blotting is used to measure changes in the protein levels of downstream biomarkers to confirm the compound's mechanism of action. For a BET/kinase dual inhibitor, key biomarkers include c-MYC (a downstream target of BRD4) and a phosphorylated substrate of the targeted kinase (e.g., p-STAT3 for a JAK2 inhibitor).[22][23][24]
Self-Validation: A loading control (e.g., β-Actin or GAPDH) is mandatory to ensure equal protein loading across lanes. Total protein levels (e.g., total STAT3) should also be assessed to confirm that the compound is inhibiting phosphorylation rather than causing protein degradation.[22]
-
Cell Treatment and Lysis:
-
Seed a relevant cancer cell line (e.g., MM.1S for multiple myeloma) and treat with a dose range of the test compound for a specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-c-MYC, anti-p-STAT3, anti-STAT3, anti-β-Actin) at the recommended dilution.[22][26]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[25]
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to total STAT3 and the c-MYC signal to the loading control.
Data Summary Table
The following table presents a hypothetical data summary for a promising lead compound, "DHQ-40."
| Assay | Target/Cell Line | IC₅₀ / EC₅₀ (nM) |
| Biochemical | BRD4(BD1) AlphaLISA | 12.7 |
| CDK9 Kinase Assay | 22.4 | |
| JAK2 Kinase Assay | 85.1 | |
| Cellular | BRD4 NanoBRET™ (HEK293T) | 45.3 |
| MM.1S Cell Viability | 98.6 | |
| MV4-11 Cell Viability | 152.4 | |
| Biomarker | c-MYC Downregulation (EC₅₀) | 110.2 |
| p-STAT3 Inhibition (EC₅₀) | 135.7 |
Note: Data is illustrative. IC₅₀ values for CDK9 and BRD4 are based on published compound 40.[5][6][7]
Section 5: Conclusion and Future Directions
This guide outlines a robust, integrated strategy for the development of dual BET and kinase inhibitors based on the dihydroquinoxalinone scaffold. The provided protocols offer a clear path from chemical synthesis to biochemical and cellular characterization, emphasizing the importance of causality and self-validation in experimental design.
Successful lead compounds identified through this workflow, such as the hypothetical DHQ-40, would warrant further preclinical evaluation. Key next steps include comprehensive kinome profiling to assess selectivity, pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies to evaluate drug-like properties, and finally, in vivo efficacy testing in relevant cancer xenograft models. The rational design of polypharmacological agents holds immense promise for developing next-generation cancer therapeutics that are both potent and capable of overcoming therapeutic resistance.
References
- 1. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase and BET Inhibitors Together Clamp Inhibition of PI3K Signaling and Overcome Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the cancer kinome through polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Rational Design and Evaluation of 6â(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)âones as Polypharmacological Inhibitors of BET and Kinases - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. Network modeling of kinase inhibitor polypharmacology reveals pathways targeted in chemical screens - Fraenkel Lab [fraenkel.mit.edu]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a series of dihydroquinoxalin-2(1H)-ones as selective BET inhibitors from a dual PLK1-BRD4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 19. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 20. eubopen.org [eubopen.org]
- 21. protocols.io [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Stat3-mediated Myc expression is required for Src transformation and PDGF-induced mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one
Welcome to the Technical Support Center for the deprotection of 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the removal of the tert-butyloxycarbonyl (Boc) protecting groups from this specialized heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure a successful deprotection.
Introduction to the Challenge
This compound is a key intermediate in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors and other therapeutic agents.[1] The molecule features two Boc groups protecting two different nitrogen atoms: one on the quinoxaline ring system (an amide) and the other on an exocyclic amino group (a carbamate). Incomplete removal of one or both of these groups can lead to a mixture of partially deprotected intermediates and starting material, complicating purification and downstream reactions. This guide will address the nuances of achieving complete and clean deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this specific quinoxalinone derivative?
Incomplete deprotection of this compound typically arises from a few key factors:
-
Insufficient Acid Concentration or Stoichiometry: The rate of Boc cleavage is highly dependent on the concentration of the acid.[2] A low concentration of trifluoroacetic acid (TFA) or other acids may not be sufficient to drive the reaction to completion, especially for the more sterically hindered or electronically stabilized Boc group.
-
Suboptimal Reaction Time and Temperature: Deprotection can be sluggish, and insufficient reaction time is a common pitfall. While many Boc deprotections are complete within an hour at room temperature, this substrate may require longer times or gentle heating.[3]
-
Steric Hindrance: The molecular architecture of the quinoxalinone core can create steric hindrance around the Boc-protected nitrogens, impeding the approach of the acid.[2]
-
Reagent Quality: The use of old or improperly stored TFA, which can absorb water, will decrease its effective acidity and lead to incomplete reactions.[4]
Q2: How can I effectively monitor the progress of the deprotection reaction?
Careful reaction monitoring is crucial for determining the optimal reaction time and ensuring complete conversion.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to visualize the progress of the reaction.[5] The deprotected product(s) will be significantly more polar than the starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the newly formed primary amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring the reaction.[6] LC-MS allows for the accurate tracking of the disappearance of the starting material and the appearance of the mono- and di-deprotected products by observing their respective molecular weights.
Q3: I am observing side products. What could be the cause and how can I prevent them?
Side product formation during Boc deprotection is primarily caused by the reactive tert-butyl cation that is generated upon cleavage of the Boc group.[7][8] This carbocation can alkylate nucleophilic sites on your molecule.
-
Use of Scavengers: To prevent this, it is highly recommended to use a scavenger in your reaction mixture.[7] Scavengers are nucleophilic compounds that "trap" the tert-butyl cation before it can react with your product. A common and effective scavenger is triisopropylsilane (TIS).[9]
In-Depth Troubleshooting Guides
Issue 1: Significant Amount of Starting Material Remains After Standard Deprotection Protocol
If you observe a significant amount of the di-Boc protected starting material after your standard deprotection procedure (e.g., 20-50% TFA in DCM for 1-2 hours at room temperature), consider the following systematic approach.
References
- 1. 959246-52-7(this compound) | Kuujia.com [kuujia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one
Welcome to the technical support center for the synthesis of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, understanding, and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations that may indicate the presence of side reactions. Each issue is followed by a detailed explanation of the likely causes and actionable solutions.
Issue 1: TLC analysis of the crude reaction mixture shows multiple new spots, some with very similar Rf values to the desired product.
Question: I've just completed the Boc protection of 7-amino-3,4-dihydroquinoxalin-2-one and my TLC plate is a mess. What are these unexpected spots and how can I get a cleaner reaction?
Answer:
The appearance of multiple spots on your TLC plate, especially those in close proximity to your product's Rf value, strongly suggests the formation of several side products. The most common culprits in a Boc protection reaction using di-tert-butyl dicarbonate (Boc)₂O are related to over-protection, incomplete reaction, or reactions with the quinoxalinone ring itself.
Potential Side Products:
-
Di-Boc Adduct on the Amide Nitrogen: The amide nitrogen (at position 1) of the quinoxalinone ring, while less nucleophilic than the aromatic amine, can still react with (Boc)₂O, especially under forcing conditions (e.g., excess reagent, high temperature), to form a tri-Boc species.
-
N-tert-butylation: The tert-butyl cation, a byproduct of the Boc protection mechanism, can act as an alkylating agent.[1][2] While less common for anilines, it can react with the starting material or product.
-
Unreacted Starting Material: Incomplete reaction will leave residual 7-amino-3,4-dihydroquinoxalin-2-one.
-
Pyrocarbonate-related Impurities: (Boc)₂O can react with nucleophilic solvents or bases to form various byproducts.
Troubleshooting and Optimization Protocol:
-
Reagent Stoichiometry: Carefully control the stoichiometry of (Boc)₂O. Start with 1.1 to 1.2 equivalents for the protection of the 7-amino group. A second equivalent will be needed for the 4-position, but a large excess should be avoided.
-
Temperature Control: Run the reaction at room temperature or even cooled in an ice bath to increase selectivity and minimize side reactions.[3] Elevated temperatures can lead to the decomposition of (Boc)₂O and promote unwanted side reactions.[4]
-
Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred. The use of alcoholic solvents can sometimes accelerate the reaction but may also lead to the formation of carbonate byproducts.[4]
-
Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The use of 4-dimethylaminopyridine (DMAP) as a catalyst can be effective but may also promote over-reaction if not used in catalytic amounts (0.1-0.2 equivalents).[5]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.
Issue 2: Mass spectrometry of the purified product shows a mass corresponding to the desired product plus 56 amu.
Question: My purified product has the correct mass for the di-Boc protected compound, but I also see a significant peak at M+56. What is this impurity?
Answer:
A mass increase of 56 amu (atomic mass units) is a classic indicator of tert-butylation, where a tert-butyl group (C₄H₈) has been added to your molecule. This side reaction is caused by the tert-butyl cation (t-Bu⁺) that is generated during the Boc protection process.[2]
Mechanism of tert-Butylation:
During the acid-catalyzed removal of a Boc group, or even under neutral conditions with prolonged reaction times, the Boc group can decompose to form a stable tert-butyl cation.[6] This electrophilic cation can then react with any available nucleophile. In your synthesis, the aromatic ring or the nitrogen atoms of the quinoxalinone scaffold can be susceptible to alkylation.
Mitigation Strategies:
-
Use of Scavengers: If you are performing a deprotection step and observing this side product, the use of a "scavenger" is highly recommended.[2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Anisole
-
-
Controlled Reaction Conditions: For the protection step, minimizing the reaction time and temperature can reduce the concentration of the tert-butyl cation at any given moment, thus decreasing the likelihood of this side reaction.
Issue 3: The reaction to form the 3,4-dihydroquinoxalin-2-one core from a substituted o-phenylenediamine and an α-ketoester is giving a mixture of regioisomers.
Question: I am synthesizing the 7-amino-3,4-dihydroquinoxalin-2-one precursor and obtaining a mixture of the 7-amino and 4-amino isomers. How can I control the regioselectivity of this cyclization?
Answer:
The cyclocondensation of an unsymmetrically substituted o-phenylenediamine with an α-ketoester can indeed lead to the formation of regioisomers. The selectivity of this reaction is influenced by the electronic and steric properties of the substituents on the diamine, as well as the reaction conditions.[7]
Factors Influencing Regioselectivity:
-
Electronic Effects: The relative nucleophilicity of the two amino groups on the o-phenylenediamine plays a crucial role. The more nucleophilic amino group will preferentially attack the more electrophilic carbonyl of the α-ketoester.
-
Steric Hindrance: Bulky substituents on the diamine can sterically hinder the approach to one of the amino groups, favoring reaction at the less hindered site.
-
Reaction Additives: The use of additives can influence the reaction pathway. For example, acid catalysts like p-toluenesulfonic acid (p-TsOH) or coupling agents like N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) have been shown to direct the regioselectivity in similar systems.[7]
Strategies for Controlling Regioselectivity:
-
Protecting Group Strategy: One of the most reliable methods is to use a starting material where one of the amino groups is already protected, thus directing the cyclization to the desired position.
-
Careful Selection of Reaction Conditions: A systematic screen of solvents, temperatures, and catalysts can help to identify conditions that favor the formation of the desired regioisomer. It has been demonstrated that different additives can lead to opposite regiochemical outcomes.[7]
-
Chromatographic Separation: If a mixture of isomers is unavoidable, careful purification by column chromatography is often necessary. Developing an effective solvent system for TLC is the first step in achieving good separation on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of the 3,4-dihydroquinoxalin-2-one core?
A1: The 3,4-dihydroquinoxalin-2-one core is typically synthesized via the condensation of an o-phenylenediamine with an α-ketoester or α-ketoacid.[8][9] The reaction proceeds through the initial formation of an enamine or imine intermediate, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring system.
Q2: Are there alternative methods for Boc protection if the standard (Boc)₂O method is problematic?
A2: Yes, while (Boc)₂O is the most common reagent, other options exist. For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be used, although it is less common. For substrates with poor solubility, aqueous conditions with a base like sodium hydroxide or sodium bicarbonate can be employed.[3]
Q3: How can I effectively remove the Boc protecting groups from 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one?
A3: The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[5] Another common method is using hydrochloric acid (HCl) in a solvent like methanol or 1,4-dioxane.[10] It is important to be aware that the tert-butyl cation generated during deprotection can lead to side reactions, so the use of scavengers may be necessary.[2]
Q4: What are the best analytical techniques to monitor the reaction and characterize the products and byproducts?
A4: A combination of techniques is recommended for thorough analysis:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the product and any impurities, providing valuable clues about their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the final product and isolated impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.
Caption: Main synthesis pathway and potential side reactions.
Experimental Protocols
Protocol 1: Boc Protection of 7-Amino-3,4-dihydroquinoxalin-2-one
-
Preparation: To a solution of 7-amino-3,4-dihydroquinoxalin-2-one (1.0 eq) in anhydrous THF (10 mL/mmol) under a nitrogen atmosphere, add triethylamine (2.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) in THF (2 mL/mmol) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Typical TLC Rf (50% EtOAc/Hex) | Common Impurities (by mass) |
| 7-Amino-3,4-dihydroquinoxalin-2-one | 163.17 | 0.2 | - |
| 4-Boc-7-amino-3,4-dihydroquinoxalin-2-one | 263.29 | 0.4 | Unreacted starting material |
| 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one | 363.41 | 0.6 | M+56 (tert-butylation) |
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quinoxalinone synthesis [organic-chemistry.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
Preventing tert-butylation during acidic deprotection of electron-rich quinoxalinones
A Specialist Resource for Researchers in Medicinal Chemistry and Drug Development
Introduction
Welcome to the Technical Support Center for quinoxalinone synthesis. As a Senior Application Scientist, I've designed this resource to provide in-depth guidance and troubleshooting strategies for common challenges encountered in the lab. This guide is structured to offer both quick-find solutions in our FAQ section and deep-dive answers with mechanistic explanations in our comprehensive troubleshooting guide. Our focus today is a critical and often frustrating issue: preventing adventitious tert-butylation during the acidic deprotection of electron-rich quinoxalinones.
The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Protecting group strategies are central to their synthesis, with the tert-butoxycarbonyl (Boc) group being a common choice for masking amine functionalities due to its stability and ease of removal. However, the very method of its removal—strong acid—can lead to problematic side reactions, particularly with electron-rich aromatic systems like quinoxalinones.
This guide will walk you through the causality of this side reaction, provide field-proven protocols to mitigate it, and offer alternative strategies to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: I'm seeing an unexpected mass peak of +56 Da in my LC-MS after Boc deprotection of my quinoxalinone. What is it?
A1: A mass increase of +56 Da is a classic indicator of tert-butylation.[1][2] During acidic deprotection, the Boc group releases a reactive tert-butyl cation (t-Bu+). This electrophile can then attack the electron-rich quinoxalinone ring, leading to an unwanted C-alkylation side product.
Q2: What is the primary cause of this tert-butylation side reaction?
A2: The root cause is the generation of the tert-butyl cation in the presence of a nucleophilic substrate.[3][4] Electron-rich aromatic systems, like many substituted quinoxalinones, are susceptible to electrophilic aromatic substitution and can be attacked by this carbocation.[5]
Q3: How can I quickly prevent this side reaction without drastically changing my protocol?
A3: The most direct solution is to introduce a "scavenger" into your deprotection reaction.[1][3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your quinoxalinone, effectively trapping it before it can cause unwanted alkylation. A common choice is Triisopropylsilane (TIS).
Q4: Are there any alternatives to using strong acids like Trifluoroacetic Acid (TFA) for Boc deprotection?
A4: Yes, several milder methods exist for substrates that are highly sensitive to strong acids. These can include using Lewis acids like Zinc Bromide (ZnBr2) or Cerium(III) Chloride (CeCl3), or even thermal deprotection under specific conditions.[6][7][8][9] Some protocols also utilize oxalyl chloride in methanol for a mild deprotection.[10]
Troubleshooting Guide: A Deeper Dive
Issue 1: Characterization of the tert-Butylated Side Product
You've completed your TFA-mediated Boc deprotection and upon analysis (LC-MS, NMR), you observe a significant byproduct. The mass spectrum shows a clear M+56 peak, and the 1H NMR displays a new, large singlet at approximately 1.3-1.5 ppm.
Root Cause Analysis:
The acidic cleavage of a Boc group proceeds via protonation of the carbonyl oxygen, followed by the elimination of carbon dioxide and a tert-butyl cation.[4][5]
-
Step 1: Protonation: The acid (e.g., TFA) protonates the Boc group.
-
Step 2: Carbocation Formation: The protonated group fragments, releasing CO2, the deprotected amine (as its TFA salt), and a highly reactive tert-butyl cation (t-Bu+).
-
Step 3: Electrophilic Attack: Quinoxalinone rings, particularly those with electron-donating substituents, are electron-rich and act as nucleophiles.[5] The tert-butyl cation, a potent electrophile, can then attack the aromatic ring, leading to the formation of a new C-C bond—the undesired tert-butylation.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];
} caption: "Mechanism of Boc deprotection and tert-butylation side reaction."
Solution: Implementing Cation Scavengers
The most effective way to prevent this is to intercept the tert-butyl cation before it can react with your product. This is achieved by adding a scavenger to the reaction mixture.
What are Scavengers? Scavengers are compounds with nucleophilic character that react more readily with the tert-butyl cation than your quinoxalinone.[3][11] They act as sacrificial substrates, effectively "scavenging" the harmful electrophile.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];
} caption: "Competitive reaction pathways for the tert-butyl cation in the presence of a scavenger."
Recommended Scavengers for Quinoxalinone Deprotection:
| Scavenger | Typical Concentration (v/v) | Key Characteristics & Use Cases |
| Triisopropylsilane (TIS) | 2.5 - 5% | An excellent, general-purpose carbocation scavenger. It works via hydride transfer to quench the cation. Highly effective and often the first choice.[1][2] |
| Triethylsilane (TES) | 5 - 10% | Similar to TIS, but can be slightly less sterically hindered. Also a very effective choice.[1][2] |
| Thioanisole | 2.5 - 5% | Particularly useful if your quinoxalinone contains other sensitive groups, like methoxy ethers, as it is a soft nucleophile.[1][4][12] |
| Anisole | 2.5 - 5% | A milder scavenger that acts as an electron-rich aromatic trap for the tert-butyl cation.[1][4][12] |
| Water | 2.5 - 5% | Often included in scavenger "cocktails." It can act as a nucleophile to trap the cation, forming tert-butanol.[2][3] |
Experimental Protocol: Boc Deprotection with a Scavenger
-
Preparation: Dissolve your Boc-protected quinoxalinone in a suitable anhydrous solvent (e.g., Dichloromethane, DCM).
-
Scavenger Addition: Add the chosen scavenger (e.g., Triisopropylsilane, 5% v/v) to the solution and mix thoroughly.
-
Initiate Deprotection: Cool the mixture in an ice bath (0 °C) and slowly add Trifluoroacetic Acid (TFA, typically 20-50% v/v in DCM, or neat).
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified by standard methods (e.g., precipitation, chromatography).
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];
} caption: "Workflow for Boc deprotection with a scavenger."
Issue 2: Substrate is Highly Acid-Sensitive, Leading to Degradation
You've added a scavenger, which has suppressed tert-butylation, but your quinoxalinone core is still degrading under the harsh acidic conditions of TFA.
Root Cause Analysis:
While the quinoxalinone ring is generally stable, certain substitution patterns or additional functional groups on your molecule may be labile to strong acids, leading to hydrolysis, rearrangement, or other degradation pathways.
Solution: Alternative, Milder Deprotection Methods
When TFA is too harsh, a change in deprotection strategy is warranted. The goal is to find conditions that are selective for the Boc group while preserving other acid-sensitive functionalities.
Recommended Milder Deprotection Protocols:
-
Method 1: 4M HCl in Dioxane or Ethyl Acetate
-
Conditions: Often used at 0 °C to room temperature. While still a strong acid, the reaction can sometimes be cleaner than with TFA.
-
Protocol: Dissolve the substrate in a minimal amount of the co-solvent (if necessary) and add the commercially available 4M HCl solution. Monitor carefully, as reaction times can vary.
-
-
Method 2: Lewis Acid-Mediated Deprotection (e.g., ZnBr2)
-
Method 3: Thermal Deprotection
-
Conditions: For robust molecules, simply heating in a high-boiling solvent (like diphenyl ether or in boiling water) can cleave the Boc group.[6] This method avoids acids entirely but is not suitable for thermally sensitive compounds.
-
Conclusion
The unintended tert-butylation of electron-rich quinoxalinones during Boc deprotection is a common yet solvable challenge. By understanding the underlying mechanism—the generation of a reactive tert-butyl cation—researchers can proactively address the issue. The primary strategy of employing a cation scavenger, such as triisopropylsilane, is a robust and widely applicable solution. For particularly sensitive substrates, exploring alternative, milder deprotection conditions provides a pathway to the desired product while maintaining molecular integrity. This guide provides the foundational knowledge and practical protocols to troubleshoot these issues, enabling more efficient and successful synthesis of quinoxalinone-based molecules.
References
- 1. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sgbaukrc.ac.in [sgbaukrc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. mdpi.com [mdpi.com]
Optimization of reaction conditions for the synthesis of dihydroquinoxalinone derivatives
Welcome to the technical support center dedicated to the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome common challenges and optimize your reaction conditions effectively.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of dihydroquinoxalinone derivatives, providing potential causes and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Answer: Low yield is a frequent challenge that can stem from several factors, including incomplete reactions, degradation of starting materials, or the formation of stable side products. A systematic approach is crucial for diagnosis.
-
Potential Cause 1: Incomplete Reaction
-
Explanation: The reaction may not be reaching completion due to suboptimal conditions such as insufficient reaction time, low temperature, or an inefficient catalyst.
-
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Temperature Adjustment: Gradually increase the reaction temperature. Some cyclization reactions require heating to overcome the activation energy barrier.[1]
-
Catalyst Screening: If using a catalyst (e.g., acid or transition metal), consider screening alternatives or increasing the catalyst loading. For instance, in reductive cyclizations of N-(o-nitroaryl)amino esters, the choice between iron and zinc can impact yield and reaction kinetics.[2][3]
-
-
-
Potential Cause 2: Oxidation of the Product
-
Explanation: The dihydroquinoxalinone product can be susceptible to oxidation, leading to the formation of the fully aromatic quinoxalin-2(1H)-one, especially at elevated temperatures in the presence of air.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1] This is particularly important when working with sensitive starting materials like o-phenylenediamines, which can also oxidize.[1]
-
Degas Solvents: Use solvents that have been properly degassed before the reaction.
-
-
-
Potential Cause 3: Starting Material Degradation
-
Explanation: The o-phenylenediamine starting material can be unstable. Impurities in the other reactant, such as an α-ketoester or a related dicarbonyl compound, can also lead to unwanted side reactions, like the formation of benzimidazoles.
-
Troubleshooting Steps:
-
Purity Check: Verify the purity of your starting materials using NMR or GC-MS before starting the synthesis. Purify them by recrystallization or chromatography if necessary.
-
Storage: Store o-phenylenediamine derivatives in a cool, dark place under an inert atmosphere.
-
-
Below is a workflow to diagnose the cause of low yields.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I'm performing an asymmetric hydrogenation and the enantioselectivity (ee) is poor. How can I improve it?
Answer: Achieving high enantioselectivity in asymmetric hydrogenations of quinoxalinones or their precursors is highly sensitive to a range of parameters. The interplay between the catalyst, ligand, solvent, and additives is critical.
-
Potential Cause 1: Suboptimal Solvent Choice
-
Explanation: The solvent plays a crucial role in the catalytic cycle, influencing the conformation of the catalyst-substrate complex. In Rh-thiourea catalyzed hydrogenations, for example, polar protic solvents were found to give low enantioselectivities, while nonpolar aprotic solvents like dichloromethane (DCM) and chloroform (CHCl₃) provided significantly higher ee values.[4]
-
Troubleshooting Steps:
-
-
Potential Cause 2: Incorrect Ligand or Catalyst Precursor
-
Explanation: The chiral ligand is the source of stereochemical induction. Even minor structural changes to the ligand can dramatically alter the outcome. The metal precursor (e.g., [Rh(cod)Cl]₂ vs. [Ir(cod)Cl]₂) can also affect reactivity and selectivity.[4]
-
Troubleshooting Steps:
-
Ligand Evaluation: If possible, screen a small library of related chiral ligands to find the optimal match for your substrate.
-
Verify Catalyst Purity: Ensure the catalyst precursor and ligand are pure and handled under appropriate inert conditions.
-
-
-
Potential Cause 3: Influence of Additives
-
Explanation: Additives like Brønsted acids (e.g., HCl) can act as more than just substrate activators. In some Rh-catalyzed systems, the chloride ion was found to be essential, facilitating the heterolytic cleavage of dihydrogen and participating in anion binding between the substrate and ligand.[4][6]
-
Troubleshooting Steps:
-
Additive Optimization: If your protocol includes an additive, carefully optimize its stoichiometry. If it does not, consider whether a catalytic amount of a weak acid or other additive could be beneficial.
-
-
| Parameter | Recommended Starting Point | Key Insight | Reference |
| Solvent | Dichloromethane (DCM) | Nonpolar aprotic solvents often favor high enantioselectivity. | [4] |
| Catalyst Loading | 1 mol % | A higher catalyst loading may not always improve ee. | [4] |
| H₂ Pressure | 1 MPa (approx. 10 atm) | Mild pressure is often sufficient and safer. | [4][6] |
| Temperature | Room Temperature | Lowering the temperature can sometimes improve ee, but may slow the reaction. | [4] |
Question 3: How can I effectively purify my dihydroquinoxalinone derivative, especially from the fully oxidized quinoxalinone impurity?
Answer: Purification can be challenging due to the similar polarity of the desired product and common impurities. A multi-step approach is often required.
-
Strategy 1: Column Chromatography
-
Explanation: Silica gel column chromatography is the most common method. The key is to find an eluent system that provides good separation (ΔRf > 0.2).
-
Protocol:
-
Solvent System Screening: Use TLC to test various solvent systems, typically mixtures of a nonpolar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone).
-
Gradient Elution: A gradient elution, starting with a lower polarity and gradually increasing it, often provides better separation than an isocratic (constant composition) elution.
-
Alternative Stationary Phases: If silica is ineffective, consider using alumina or reverse-phase (C18) silica, which separates based on hydrophobicity rather than polarity.[7]
-
-
-
Strategy 2: Recrystallization
-
Explanation: This is a powerful technique for removing small amounts of impurities from a solid product.[7] The goal is to find a solvent where the desired compound is soluble when hot but poorly soluble when cold, while the impurity remains in solution.
-
Protocol:
-
Solvent Screening: Test small batches in various solvents (e.g., ethanol, methanol, ethyl acetate, or solvent pairs like ethyl acetate/hexane).
-
Procedure: Dissolve the crude product in the minimum amount of boiling solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Filter and wash the crystals with a small amount of cold solvent.
-
-
Frequently Asked Questions (FAQs)
Question 1: What is the general reaction mechanism for the synthesis of dihydroquinoxalinones?
Answer: The most common pathway involves the condensation of an o-phenylenediamine with a reactant containing two adjacent carbonyl functionalities (or their equivalents), followed by cyclization. A prominent example is the reaction with an α-keto acid or its ester, which proceeds via an initial nucleophilic attack of one amino group onto a carbonyl, forming a hemiaminal, which then dehydrates to an imine. A subsequent intramolecular nucleophilic attack by the second amino group on the remaining carbonyl group, followed by dehydration, leads to the cyclized dihydroquinoxalinone ring system. Reductive cyclization from N-(o-nitroaryl)amino esters is another key method, where the nitro group is first reduced to an amine, which then undergoes an intramolecular cyclization (transamidation).[2]
Caption: General mechanism for dihydroquinoxalinone synthesis.
Question 2: What are the key considerations when choosing a solvent for the reaction?
Answer: Solvent selection is critical and impacts solubility, reaction rate, and in some cases, product selectivity.
-
Solubility: The starting materials must be sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow or incomplete reactions.
-
Reaction Type:
-
For simple condensations, polar protic solvents like ethanol are often used as they facilitate the proton transfer steps involved in imine formation and cyclization.[8]
-
For asymmetric hydrogenations, nonpolar aprotic solvents like DCM are often preferred to achieve high enantioselectivity.[4][6]
-
Green chemistry approaches may utilize water, sometimes in combination with a phase-transfer catalyst or as a biphasic system with an organic solvent like ethyl acetate.[2][9]
-
-
Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. Reactions requiring heating should use a solvent with an appropriate boiling point to allow for reflux without excessive pressure buildup.
Question 3: What safety precautions should be taken during this synthesis?
Answer: Standard laboratory safety practices are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents or toxic reagents.
-
Handling Reagents: o-Phenylenediamine and its derivatives can be toxic and are potential sensitizers. Avoid inhalation of dust and skin contact.
-
Hydrogenation: When performing catalytic hydrogenations, use appropriate high-pressure equipment and follow established safety protocols to handle hydrogen gas, which is highly flammable. Performing these reactions under continuous flow conditions can greatly reduce the hazards associated with hydrogen accumulation.[4][6]
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Experimental Protocols
Protocol 1: Synthesis of a Dihydroquinoxalinone via Reductive Cyclization
This protocol is adapted from methodologies involving the reductive cyclization of N-(o-nitroaryl)amino esters.[2][3]
Materials:
-
N-(o-nitroaryl)amino acid ester (1.0 equiv)
-
Iron powder (<10 micron, 5.0 equiv)
-
Ammonium chloride (4.0 equiv)
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-(o-nitroaryl)amino acid ester (1.0 equiv), ethanol, and water (e.g., a 4:1 mixture).
-
Add iron powder (5.0 equiv) and ammonium chloride (4.0 equiv) to the solution.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethyl acetate.
-
Combine the organic filtrates and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dihydroquinoxalinone.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one by Column Chromatography
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one using column chromatography. This document aims to deliver expert insights and practical solutions to common challenges encountered during this specific purification process.
Introduction to the Purification Challenge
4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its structure, featuring two acid-labile tert-butyloxycarbonyl (Boc) protecting groups, presents unique challenges during purification.[3][4][5] The presence of these bulky, non-polar groups, combined with the polar quinoxalinone core, results in a molecule with intermediate polarity. This can complicate the selection of an appropriate solvent system for effective separation from starting materials and byproducts. Furthermore, the Boc groups' sensitivity to acidic conditions necessitates careful control of the chromatographic environment to prevent premature deprotection.[3][6]
This guide provides a structured approach to troubleshooting common issues, ensuring the integrity of the target compound and maximizing purification yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for the column chromatography of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one?
A1: A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. Based on the structure of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, a gradient elution starting from a low percentage of ethyl acetate in hexanes (e.g., 10-20%) and gradually increasing the polarity is a sound strategy. Thin-Layer Chromatography (TLC) should always be used to determine the optimal solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[7][8]
Q2: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate is often due to overloading the sample, or interactions between the analyte and the stationary phase, particularly with amine-containing compounds.[8] To address this:
-
Dilute your sample: Ensure you are not spotting a solution that is too concentrated.[8]
-
Add a modifier to the eluent: For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (Et3N) (e.g., 0.1-1%) to the mobile phase can help to reduce streaking by neutralizing acidic sites on the silica gel.[8][9][10]
Q3: Is there a risk of the Boc groups cleaving during column chromatography?
A3: Yes, the Boc protecting group is sensitive to acidic conditions and can be cleaved if the silica gel is too acidic or if acidic modifiers are used in the mobile phase.[3][6] Standard silica gel has a slightly acidic surface. To mitigate this risk, you can use deactivated silica gel or add a small amount of a non-nucleophilic base, such as triethylamine, to the eluent.[9][10] It is crucial to avoid acidic additives like acetic acid or trifluoroacetic acid (TFA).[6]
Q4: How can I effectively load my sample onto the column if it has poor solubility in the initial mobile phase?
A4: If your compound is not readily soluble in the non-polar solvent system used to start the column, you can employ a "dry loading" technique.[11] Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone), add a small amount of silica gel to this solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[11]
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one.
Issue 1: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Co-elution of the product with impurities, as observed by TLC or other analytical techniques.
-
Broad peaks or overlapping spots on the TLC plate.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is not optimized for the separation of the target compound from closely eluting impurities. | Systematically screen different solvent systems using TLC. Try varying the ratio of hexane/ethyl acetate or explore other solvent combinations such as dichloromethane/methanol. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities. |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. | As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended. |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. | Ensure the silica gel is packed uniformly as a slurry in the initial eluent. Gently tap the column during packing to settle the silica gel and avoid air bubbles. Add a layer of sand on top to prevent disturbance of the silica bed when adding solvent.[11] |
Issue 2: Low or No Recovery of the Product
Symptoms:
-
The desired compound is not observed in the collected fractions.
-
The total mass of the recovered material is significantly lower than the amount of crude product loaded.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Compound is Stuck on the Column | The compound is too polar for the chosen eluent and is strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, you can switch to a more polar solvent like dichloromethane/methanol. A small percentage of methanol can significantly increase the eluting power. |
| Compound Degradation on the Column | The acidic nature of the silica gel may be causing the cleavage of the Boc protecting groups, leading to more polar byproducts that are difficult to elute or analyze.[7] | Use deactivated (neutral) silica gel or add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica.[9][10] Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if any degradation occurs.[7] |
| Compound Eluted in the Solvent Front | The initial solvent system was too polar, causing the compound to elute very quickly with the solvent front. | Always check the first few fractions collected, even if you don't expect your compound to elute so early. Before running the column, ensure your TLC analysis shows an Rf value in the optimal range (0.2-0.4). |
Issue 3: Product Contamination with an Unknown Impurity
Symptoms:
-
An unexpected spot appears on the TLC of the purified fractions.
-
NMR or Mass Spectrometry data of the purified product shows the presence of an unknown species.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| In-situ Reaction/Degradation | The compound may be unstable under the chromatography conditions, leading to the formation of new impurities. | Re-evaluate the stability of your compound on silica gel as described in Issue 2. Consider using a different stationary phase like alumina or Florisil if silica gel is causing degradation.[7] |
| Contaminated Solvents or Glassware | Impurities present in the solvents or on the glassware can be introduced during the purification process. | Use high-purity, HPLC-grade solvents for your column chromatography. Ensure all glassware is thoroughly cleaned and dried before use. |
| Formation of Byproducts During Synthesis | The impurity may be a byproduct from the preceding synthetic step that was not anticipated. | Characterize the impurity using spectroscopic methods (NMR, MS) to identify its structure. This information can help in optimizing the reaction conditions to minimize its formation or in designing a more effective purification strategy. Common impurities can arise from incomplete reactions or side reactions of the starting materials.[12][13][14][15] |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Dissolve a small amount of the crude 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, spot the crude material, and if available, a pure standard of the starting materials and the desired product.
-
Develop the TLC plate in a chamber containing a pre-equilibrated solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for deprotected amines).[8]
-
Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the target compound, with good separation from other spots.
Protocol 2: Column Chromatography with Dry Loading
-
Prepare the column by packing silica gel as a slurry in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add a protective layer of sand over the sample.
-
Begin eluting the column with the initial solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent based on the progress of the separation, monitored by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization of Workflow
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting flowchart for column chromatography purification.
References
- 1. 959246-52-7(4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one) | Kuujia.com [kuujia.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. VanVeller Lab Resources [group.chem.iastate.edu]
- 9. Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: HPLC-MS Analysis of Impurities in 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one Synthesis
Welcome to the technical support center for the analysis of 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HPLC-MS analysis in this specific synthetic context. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies and frequently asked questions, drawing from extensive field experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and analysis of this compound.
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurity profile can be complex due to the nature of the Boc-protection and subsequent cyclization reactions. Key impurities to monitor include:
-
Starting Material Carryover: Unreacted starting materials are a common source of impurities.
-
Partially Protected Species: Molecules with only one of the two amino groups protected with a Boc group.
-
Di-Boc Impurities: Over-protection leading to di-Boc species on the same nitrogen is possible, though less common under controlled conditions.[1]
-
t-Butyl Adducts: The t-butyl cation generated during the reaction or acidic workup can alkylate the aromatic ring or other nucleophilic sites.[2][3]
-
Degradation Products: The quinoxalinone core can be susceptible to degradation under harsh acidic or basic conditions.
Q2: My HPLC-MS analysis shows a significant peak at M-100 and M-56. What are these?
A2: These are characteristic fragmentation patterns for Boc-protected amines in mass spectrometry.
-
M-100 (Loss of Boc group): This corresponds to the cleavage of the entire tert-butyloxycarbonyl group (C₅H₉O₂), resulting in the free amine.
-
M-56 (Loss of Isobutylene): This is a very common fragmentation pathway for Boc-protected compounds, often occurring via a McLafferty-like rearrangement.[4] The observation of this fragment is a strong indicator of the presence of a Boc group.
It's important to note that in-source fragmentation can sometimes lead to the observation of these fragments as parent ions, potentially causing confusion. If you suspect this, consider softening your ionization conditions.
Q3: I'm observing significant peak tailing for my main compound and impurities. What is the likely cause and how can I fix it?
A3: Peak tailing for nitrogen-containing heterocyclic compounds like quinoxalinones is often due to interactions with acidic silanol groups on the surface of the silica-based stationary phase.[5]
-
Solution 1: Use a Modern, End-capped Column: Employ a high-purity, base-deactivated C18 or a polar-embedded column. These columns have fewer exposed silanol groups.
-
Solution 2: Mobile Phase Modification:
-
Low Concentration of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites. However, be aware that TEA is not ideal for MS analysis due to ion suppression.
-
Formic Acid or Ammonium Formate Buffer: Using a low concentration of formic acid (0.1%) or an ammonium formate buffer in your mobile phase can help to protonate the basic analytes and minimize secondary interactions with the stationary phase.[6][7] This is a more MS-friendly approach.
-
Q4: My retention times are drifting from one injection to the next. What should I check?
A4: Retention time drift can be caused by several factors. A systematic approach is key to identifying the root cause.[8][9]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Composition: Inaccuracies in mobile phase preparation or proportioning by the HPLC pump can lead to drift. If you are mixing solvents online, try preparing a pre-mixed mobile phase to see if the problem resolves.[10]
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. Using a column oven is highly recommended for stable and reproducible chromatography.[9]
-
Column Contamination: Accumulation of strongly retained compounds from your sample matrix can alter the stationary phase chemistry over time. Implement a column washing step after each analytical sequence.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Issue 1: Poor Chromatographic Resolution
Symptoms:
-
Co-elution of the main peak with impurities.
-
Broad, overlapping peaks.
Causality and Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. BOC deprotection [ko.bzchemicals.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Separation of 2(1H)-Quinoxalinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Troubleshooting the Deprotection of 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges encountered during the acid-catalyzed deprotection of 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one. Our goal is to provide you with the expertise and practical insights necessary to navigate this critical synthetic step with confidence, ensuring high yield and purity of your target molecule.
Introduction: The Chemistry of Deprotecting a Dual Boc-Protected Quinoxalinone
The removal of tert-butoxycarbonyl (Boc) protecting groups is a fundamental transformation in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical research.[1] The substrate , this compound, presents a unique challenge due to the presence of two Boc groups with potentially different steric and electronic environments. The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), which protonates the carbamate and leads to the formation of a stable tert-butyl cation, carbon dioxide, and the desired free amine.[2][3]
The primary complication in this process arises from the highly reactive tert-butyl cation generated during the reaction.[4] This electrophile can lead to unwanted side reactions, alkylating nucleophilic sites on the substrate or product, which necessitates the use of "scavengers" to intercept it.[5] This guide will delve into the nuances of scavenger selection and other critical parameters for the successful deprotection of this specific quinoxalinone derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Boc deprotection of this compound is incomplete. What are the likely causes and how can I resolve this?
A1: Incomplete deprotection is a common issue that can often be traced back to several key factors. Here’s a systematic approach to troubleshooting:
-
Insufficient Acid Stoichiometry or Concentration: The cleavage of the Boc group has been shown to have a second-order dependence on acid concentration.[5] For a molecule with two Boc groups, a sufficient excess of acid is crucial to drive the reaction to completion.
-
Recommended Action: Increase the concentration of TFA. Instead of a dilute solution in dichloromethane (DCM), consider using a higher concentration (e.g., 50-95% TFA in DCM) or even neat TFA.[4][5] For particularly stubborn cases, switching to a stronger acid system like 4M HCl in dioxane can be effective.[6]
-
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are complete within 1-2 hours at room temperature, substrates with steric hindrance or multiple protecting groups may require more forcing conditions.[5]
-
Recommended Action: Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS.[7] If the reaction is sluggish, extend the reaction time. Gentle warming (e.g., to 40°C) can also be employed, but be aware that this may increase the rate of side reactions, making the inclusion of scavengers even more critical.[6]
-
-
Steric Hindrance: The Boc group on the quinoxalinone nitrogen (position 4) might be more sterically hindered than the one on the amino group (position 7), potentially leading to differential rates of cleavage.
-
Recommended Action: Employing stronger acid conditions and longer reaction times, as mentioned above, is the primary solution. Ensure your analytical method can distinguish between the mono-deprotected intermediate and the fully deprotected product.
-
Q2: I'm observing an unexpected peak in my LC-MS with a +56 Da mass shift after deprotection. What is this byproduct and how can I prevent its formation?
A2: A mass increase of 56 Da is a tell-tale sign of tert-butylation, a common side reaction during Boc deprotection.[5] The electrophilic tert-butyl cation generated from the cleavage of the Boc group can alkylate nucleophilic sites on your molecule.[4]
-
Mechanism of Side Reaction: The electron-rich aromatic ring of the dihydroquinoxalinone core is susceptible to electrophilic aromatic substitution by the tert-butyl cation. The deprotected amino groups can also be potential sites for N-alkylation, though this is generally less common.
-
The Critical Role of Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation at a faster rate than it can react with your product.[8]
-
Recommended Scavengers:
-
Triisopropylsilane (TIS): A highly effective and widely used scavenger that reduces the tert-butyl cation.[5] It is a good first choice for this substrate.
-
Triethylsilane (TES): Similar to TIS, TES is also a very effective carbocation scavenger.[5]
-
Water (H₂O): Can trap the cation to form tert-butanol. It is often included in scavenger cocktails.[7]
-
Thioanisole: Particularly useful if there are other sensitive functional groups, though less critical for this specific substrate unless modifications are present.[7]
-
-
Q3: Can the choice of scavenger negatively impact my reaction? Are there any incompatibilities to be aware of?
A3: Yes, while scavengers are essential, an inappropriate choice can lead to other side reactions or be ineffective.
-
Potential for New Side Reactions: Some scavengers, particularly those with sulfide structures, can react with the tert-butyl cation to form sulfonium compounds, which themselves can be alkylating agents.[9]
-
Compatibility with Other Functional Groups: If your this compound is a derivative with other functional groups, scavenger selection becomes even more critical. For instance, if your molecule contains a tryptophan residue, certain scavengers might be more effective at preventing indole alkylation.[10] For the core structure, the primary concern is preventing alkylation of the aromatic ring.
A well-balanced scavenger cocktail is often more effective than a single scavenger. A common and effective cocktail for general purposes is a mixture of TFA, TIS, and water.[11]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with a Scavenger Cocktail
This protocol is a general guideline for the solution-phase deprotection of this compound.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath. This helps to control the initial exotherm of the reaction.[7]
-
Scavenger Addition: Add the chosen scavenger cocktail. A good starting point is a pre-mixed solution of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7] Add the cocktail to the solution of your compound.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[7]
-
To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene.[4]
-
The crude product, which will be the di-TFA salt, can then be purified by standard methods such as reverse-phase HPLC or recrystallization.
-
Protocol 2: Deprotection using HCl in Dioxane
This is an alternative for substrates that may be sensitive to TFA or for cases where TFA proves ineffective.
-
Preparation: Dissolve the Boc-protected compound in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or ethyl acetate).
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically a large excess).[6]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Data Presentation
| Issue | Potential Cause | Recommended Action | Citation |
| Incomplete Deprotection | Insufficient acid concentration/equivalents | Increase TFA concentration (e.g., 50-95% in DCM) or switch to 4M HCl in dioxane. | [4][5][6] |
| Insufficient reaction time/temperature | Extend reaction time and monitor. Gentle warming (40°C) can be applied cautiously. | [5][6] | |
| Formation of +56 Da byproduct | tert-butylation of the aromatic ring | Incorporate a scavenger cocktail such as TFA/TIS/H₂O (95:2.5:2.5). | [5][7] |
| Degradation of Product | Harsh acidic conditions | Consider milder deprotection methods if other acid-sensitive groups are present. | [4] |
Visualizing the Process
Boc Deprotection Mechanism and the Role of Scavengers
Caption: Mechanism of Boc deprotection, side product formation, and scavenger intervention.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common Boc deprotection issues.
References
- 1. 959246-52-7(this compound) | Kuujia.com [kuujia.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Diastereoselectivity in Reactions Involving Dihydroquinoxalinones
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing diastereoselectivity in reactions involving dihydroquinoxalinones. This guide is designed to provide in-depth, field-proven insights and troubleshooting advice to address common challenges encountered during the synthesis of these vital heterocyclic compounds. Dihydroquinoxalinones are significant scaffolds in medicinal chemistry, and controlling their stereochemistry is paramount for developing effective therapeutic agents.[1][2][3][4][5]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Poor Diastereoselectivity in Alkylation Reactions
Question: I am performing an alkylation on a dihydroquinoxalinone substrate, but I'm observing a low diastereomeric ratio (dr). What are the key factors I should investigate to improve the diastereoselectivity?
Answer: Poor diastereoselectivity in the alkylation of dihydroquinoxalinones often stems from insufficient facial shielding of the enolate intermediate. Several factors can be optimized to enhance stereocontrol:
-
Choice of Chiral Auxiliary: The nature of the chiral auxiliary is the most critical factor.[6][7][8] Evans-type oxazolidinones are commonly employed and their effectiveness is highly dependent on their steric bulk and conformational rigidity.[9] For instance, auxiliaries derived from amino indanol can provide excellent stereocontrol due to their rigid bicyclic structure, which effectively blocks one face of the enolate from the incoming electrophile.[10] If you are using a less bulky auxiliary, consider switching to a more sterically demanding one.
-
Enolate Geometry: The geometry of the enolate (Z vs. E) can significantly influence the outcome of the reaction. The formation of a specific enolate isomer is often directed by the choice of base and solvent. For many chiral auxiliary-controlled reactions, the formation of the Z-enolate is desired to achieve high diastereoselectivity.[9]
-
Troubleshooting Tip: If you suspect incorrect enolate geometry, try altering your enolization conditions. For example, using dicyclohexylboron triflate or dibutylboron triflate in the presence of a tertiary amine base often favors the formation of the Z-enolate.
-
-
Reaction Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy. If you are running your reaction at room temperature or 0 °C, try performing it at -78 °C.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the aggregation state of the enolate and the tightness of the transition state. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. Experimenting with different solvents can sometimes lead to improved diastereoselectivity.
-
Nature of the Electrophile: Highly reactive electrophiles can sometimes lead to lower selectivity. If possible, consider using a less reactive electrophile or one with greater steric bulk, which can increase the energy difference between the two diastereomeric transition states.
2. Controlling Stereochemistry in Reduction Reactions
Question: I am reducing a quinoxalinone to a dihydroquinoxalinone and obtaining a racemic mixture. How can I achieve an enantioselective reduction?
Answer: Achieving high enantioselectivity in the reduction of quinoxalinones to dihydroquinoxalinones typically requires the use of a chiral catalyst or a chiral reducing agent. Several effective methods have been developed:
-
Asymmetric Hydrogenation: This is a powerful technique that utilizes a chiral metal catalyst, often based on rhodium or iridium, with a chiral ligand.[11][12][13] For example, a Rh-thiourea catalyst system has been shown to be highly effective for the asymmetric hydrogenation of quinoxalinones, affording the desired products in excellent yields and with high enantioselectivities (up to 99% ee).[11][12][13]
-
Key Insight: The success of this method often relies on the careful selection of the chiral ligand and the optimization of reaction conditions such as hydrogen pressure, temperature, and solvent.[11][12][13] The presence of an acid, such as HCl, can also play a crucial role in activating the substrate.[11][12]
-
-
Chemoenzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. Enzymes, such as EDDS lyase, can catalyze the asymmetric addition of o-phenylenediamine to fumarate, which can then be cyclized to form enantioenriched dihydroquinoxalinones.[14][15] This approach often proceeds with excellent conversion and high optical purity.[14][15]
-
Chiral Substrate Control: If the quinoxalinone substrate already possesses a chiral center, this can direct the stereochemical outcome of the reduction. However, this approach is less common for generating the primary stereocenter of the dihydroquinoxalinone ring.
3. Diastereoselectivity in Cycloaddition Reactions
Question: I am attempting a Diels-Alder reaction to construct a polycyclic system containing a dihydroquinoxalinone core, but I am getting a mixture of endo and exo products. How can I control this diastereoselectivity?
Answer: Controlling the endo/exo selectivity in Diels-Alder reactions involving dihydroquinoxalinone derivatives depends on a combination of steric and electronic factors.[16]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly influence the diastereoselectivity. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and often locking it into a specific conformation. This can enhance the secondary orbital interactions that favor the endo transition state.
-
Chiral Auxiliary Placement: If a chiral auxiliary is used, its position and steric bulk can dictate the facial selectivity of the diene's approach and can also influence the endo/exo preference.
-
Reaction Conditions:
-
Temperature: As with other stereoselective reactions, lower temperatures generally favor the thermodynamically more stable product, which is often the endo isomer in Diels-Alder reactions.
-
Pressure: High-pressure conditions can also be employed to promote cycloaddition and can sometimes influence the diastereomeric ratio.[16]
-
-
Computational Modeling: Density Functional Theory (DFT) calculations can be a powerful tool to predict the relative energies of the endo and exo transition states, providing valuable insights into the factors that govern the observed diastereoselectivity.[16]
Experimental Protocols
Protocol 1: Evans Asymmetric Alkylation
This protocol describes a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone derived from a dihydroquinoxalinone.
Materials:
-
N-acyloxazolidinone substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyloxazolidinone substrate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf (1.1 equivalents) dropwise, followed by the dropwise addition of DIPEA (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for enolate formation.
-
Cool the solution to -78 °C.
-
Add the electrophile (1.5 equivalents) dropwise.
-
Stir the reaction at -78 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diastereomer.
Data Presentation
Table 1: Effect of Chiral Auxiliary on Diastereoselectivity in an Alkylation Reaction
| Entry | Chiral Auxiliary | Diastereomeric Ratio (dr) |
| 1 | (S)-4-Benzyl-2-oxazolidinone | 90:10 |
| 2 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 95:5 |
| 3 | (S)-Indanol-derived oxazolidinone | >98:2 |
Data is hypothetical and for illustrative purposes.
Visualizations
Mechanism of Diastereoselective Alkylation
Caption: Diastereoselective alkylation workflow.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Chiral Auxiliaries [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one
Welcome to the technical support resource for the synthesis and scale-up of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and scalable process.
Proposed Synthetic Workflow
The synthesis of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one can be approached through a multi-step process. A common strategy involves the initial formation of the quinoxalinone core, followed by Boc protection. A plausible route is the condensation of 1,2,4-triaminobenzene with a suitable C2 synthon like glyoxylic acid, followed by a double Boc protection.
Caption: Proposed synthetic route for 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Stage 1: Cyclization to Form 7-Amino-3,4-dihydroquinoxalin-2-one
Q1: My cyclization reaction to form the quinoxalinone core is low-yielding. What are the likely causes and how can I improve it?
A1: Low yields in the formation of the quinoxalinone core often stem from competing side reactions or incomplete conversion. The condensation of an o-phenylenediamine with a glyoxylic acid is sensitive to reaction conditions.[1]
-
Plausible Cause 1: Oxidation of the Starting Material. 1,2,4-Triaminobenzene is highly susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[2][3]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure that your solvents are thoroughly degassed before use.
-
-
Plausible Cause 2: Unfavorable Reaction Conditions. The pH and temperature of the reaction medium are critical for this condensation.
-
Plausible Cause 3: Side Product Formation. Instead of the desired quinoxalin-2-one, you might be forming benzimidazoles, especially if the reaction conditions are too harsh.[1][2]
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of the desired product and any major side products. Avoid excessively high temperatures or prolonged reaction times.
-
Q2: I am observing the formation of multiple products during the cyclization step. How can I identify and minimize them?
A2: The presence of multiple amino groups in 1,2,4-triaminobenzene can lead to regioisomeric products.
-
Identification: Characterize the different products using Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS. The substitution pattern on the aromatic ring will give distinct signals in the 1H NMR spectrum.
-
Minimization:
-
Controlled Addition: Add the glyoxylic acid solution slowly to the solution of the triamine. This can help to control the reaction and potentially favor the formation of the desired isomer.
-
pH Control: The reactivity of the different amino groups can be influenced by the pH of the medium. Experiment with buffered solutions to see if this improves the regioselectivity.
-
Stage 2: Double Boc Protection
Q3: I am struggling to achieve complete double Boc protection. I am getting a mixture of mono- and di-protected products.
A3: Incomplete protection is a common issue, especially when trying to protect multiple sites on a molecule.[7]
-
Plausible Cause 1: Insufficient Reagent. You may not be using a sufficient excess of di-tert-butyl dicarbonate ((Boc)2O).
-
Plausible Cause 2: Steric Hindrance. One of the sites may be more sterically hindered, making the second protection slower.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material and mono-protected intermediate are no longer observed.
-
-
Plausible Cause 3: Hydrolysis of (Boc)2O. If there is water present in your reaction mixture, the (Boc)2O can hydrolyze, reducing its effective concentration.
-
Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.
-
| Parameter | Recommendation for Double Boc Protection | Rationale |
| (Boc)2O Equivalents | 2.2 - 3.0 | To drive the reaction to completion for both amino groups. |
| Base | Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) | To neutralize the acid formed during the reaction.[8] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | To prevent hydrolysis of the (Boc)2O.[10] |
| Temperature | Room Temperature to 40°C | To balance reaction rate with potential side reactions.[9] |
Q4: My Boc-protected product seems to be degrading during workup or purification. What could be the cause?
A4: The Boc group is known to be labile under acidic conditions.[8][10]
-
Plausible Cause: Acidic Conditions. Exposure to even mild acids during aqueous workup or silica gel chromatography can lead to partial or complete deprotection.
-
Solution for Workup: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid before extraction.
-
Solution for Purification: If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, use a different purification method such as recrystallization if possible.
-
Stage 3: Scale-Up Challenges
Q5: I am seeing a significant drop in yield and an increase in impurities now that I am scaling up the reaction from 1g to 100g. Why is this happening?
A5: This is a classic scale-up challenge often related to mass and heat transfer limitations.[11]
-
Plausible Cause 1: Inefficient Mixing. What works with a small magnetic stir bar in a round-bottom flask is often insufficient in a large reactor. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[11]
-
Solution: Use overhead mechanical stirring with an appropriately sized impeller to ensure the reaction mixture is homogeneous.
-
-
Plausible Cause 2: Poor Heat Transfer. Exothermic reactions that are easily controlled on a small scale can become problematic in larger vessels due to the lower surface-area-to-volume ratio. This can lead to temperature spikes that degrade your product or generate impurities.[11]
-
Solution: Use a jacketed reactor with a circulating coolant to maintain better temperature control. For highly exothermic steps, consider adding the reagent in portions or via a syringe pump to control the rate of heat generation.
-
Caption: Decision workflow for troubleshooting scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What is the stability of the final product, 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, and how should it be stored?
A1: The stability is primarily dictated by the two Boc protecting groups. These groups are sensitive to acid and high temperatures.[10] Therefore, the compound should be stored in a cool, dry place, away from acidic vapors. For long-term storage, refrigeration under an inert atmosphere is recommended.
Q2: What are the best analytical techniques to monitor the progress of my reactions?
A2: A combination of techniques is ideal:
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product and helps in identifying byproducts.
Q3: Are there any "greener" alternatives for the solvents used in this synthesis?
A3: Yes, consider exploring more environmentally friendly solvents. For the cyclization step, water is often a viable and green solvent.[4][6] For the Boc protection, while THF and DCM are common, you could investigate solvents like 2-methyl-THF, which is derived from renewable resources and is a good substitute for THF.
Q4: I need to deprotect the final compound. What are the recommended conditions?
A4: The Boc groups can be readily removed with strong acids. A common method is to treat the compound with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][12] Another option is using hydrochloric acid (HCl) in a solvent like 1,4-dioxane or ethyl acetate.[9] The deprotection is usually rapid at room temperature.[9][12]
Experimental Protocols
Protocol 1: Synthesis of 7-Amino-3,4-dihydroquinoxalin-2-one
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), add 1,2,4-triaminobenzene dihydrochloride (1.0 eq) and deionized water.
-
To this solution, add a solution of glyoxylic acid monohydrate (1.05 eq) in deionized water dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Adjust the pH of the reaction mixture to ~7-8 with a mild base (e.g., sodium bicarbonate).
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one
-
Dissolve 7-amino-3,4-dihydroquinoxalin-2-one (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.
-
Add triethylamine (2.5 eq) to the solution and stir for 10 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)2O) (2.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the mono-protected intermediate.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
- 1. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Quinoxalinone synthesis [organic-chemistry.org]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 7. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 8. jk-sci.com [jk-sci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
Validation & Comparative
A Head-to-Head Comparison of Quinoxalinone and Quinoline Scaffolds in Modern Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
In the vast landscape of heterocyclic chemistry, the quinoline and quinoxalinone scaffolds have emerged as cornerstones in the development of novel therapeutics. Quinoline, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is recognized as a "privileged structure" due to its presence in a multitude of approved drugs and natural products.[1][2][3] Its counterpart, the quinoxalinone scaffold, featuring a benzene ring fused to a pyrazinone ring, is a bioisostere of quinoline that has garnered significant attention for its diverse pharmacological activities and potential to overcome some of the limitations associated with classical quinoline-based agents.[4]
This guide provides a comprehensive, data-driven comparison of these two critical scaffolds. We will delve into their physicochemical properties, biological activities, and synthetic accessibility, offering field-proven insights to inform rational drug design and scaffold selection.
The Enduring Legacy of the Quinoline Scaffold
The quinoline framework is a well-established pharmacophore, integral to drugs spanning a wide range of therapeutic areas, from antimalarials like chloroquine to modern anticancer agents.[5][6][7] Its rigid, planar structure provides an excellent platform for introducing various substituents to modulate biological activity and pharmacokinetic properties.[3]
Key Biological Activities:
-
Anticancer: Numerous quinoline-based compounds are approved or in clinical trials for cancer therapy, often functioning as kinase inhibitors or topoisomerase inhibitors.[1][2][8]
-
Antimalarial: Historically, quinoline derivatives like quinine and chloroquine have been central to the treatment of malaria.[6][7]
-
Antibacterial: The fluoroquinolone class of antibiotics (e.g., ciprofloxacin) highlights the scaffold's utility in combating bacterial infections.[6]
-
Anti-inflammatory & Antiviral: Derivatives have also shown promise in treating inflammatory conditions and a variety of viral infections.[5][9][10]
Prominent FDA-Approved Drugs Containing the Quinoline Scaffold:
-
Bosutinib (2012): A kinase inhibitor for the treatment of chronic myelogenous leukemia.[11]
-
Bedaquiline (2012): An antibacterial agent used for multi-drug-resistant tuberculosis.[11]
-
Lenvatinib (2015): A multi-kinase inhibitor for various types of cancer.[11]
-
Tafenoquine (2018): An antimalarial drug.[11]
-
Capmatinib (2020): A kinase inhibitor for metastatic non-small cell lung cancer.[11]
The Rise of the Quinoxalinone Scaffold
Quinoxalinone, and the broader quinoxaline class it belongs to, is a versatile heterocyclic system that has proven to be a rich source of bioactive compounds.[12][13] As a bioisostere of quinoline, the replacement of a carbon atom with a nitrogen atom in the second ring can significantly alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability.[4]
Key Biological Activities:
-
Anticancer: Quinoxalinone derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and as antiproliferative agents.[12][13][14]
-
Antiviral: This scaffold is present in several antiviral drugs, including those targeting HIV and Hepatitis C virus (HCV).[4][15][16]
-
Antibacterial: Quinoxaline-1,4-dioxides, in particular, are known for their antibacterial properties.[17][18]
-
CNS Activity: Certain derivatives have been explored for their potential in treating neurological disorders.[19]
Prominent Approved Drugs Containing the Quinoxaline/Quinoxalinone Scaffold:
-
Carbadox: An antibacterial agent used in veterinary medicine.[15]
-
Glecaprevir & Voxilaprevir: Antiviral agents for the treatment of Hepatitis C.[15]
-
Erdafitinib (Balversa): A kinase inhibitor approved for the treatment of bladder cancer.[15][20]
Comparative Analysis: Quinoxalinone vs. Quinoline
The choice between a quinoxalinone and a quinoline scaffold in a drug discovery program depends on the specific therapeutic target and desired ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The introduction of an additional nitrogen atom and a carbonyl group in the quinoxalinone structure imparts distinct properties compared to the all-carbon-containing pyridine ring of quinoline.
dot
Caption: Core structures and key features of Quinoline and Quinoxalinone.
Data Summary Table:
| Property | Quinoline Scaffold | Quinoxalinone Scaffold | Rationale & Implications for Drug Design |
| Hydrogen Bonding | Primarily H-bond acceptor (pyridine N) | H-bond acceptor (N, C=O) & H-bond donor (N-H) | Quinoxalinone offers more diverse hydrogen bonding interactions, potentially leading to higher binding affinity and selectivity for certain targets. |
| Solubility | Generally lower aqueous solubility | Potentially higher aqueous solubility | The polar lactam group in quinoxalinone can improve solubility, a key parameter for bioavailability. |
| Metabolic Stability | Prone to oxidation by Cytochrome P450 enzymes.[21][22] | Can exhibit altered metabolic pathways. The added nitrogen may block a site of metabolism or introduce a new one.[22] | Scaffold hopping to quinoxalinone can be a strategy to mitigate metabolic liabilities of a quinoline lead compound. |
| Synthetic Accessibility | Well-established, classical syntheses (e.g., Skraup, Friedländer).[23][24][25] | Generally straightforward synthesis via condensation of o-phenylenediamines with α-keto esters or acids.[15][18][26] | Both scaffolds are readily accessible, allowing for the generation of diverse chemical libraries. |
| pKa (Basicity) | Weakly basic (pKa of quinolinium ion ~4.9) | Less basic due to the electron-withdrawing effect of the adjacent carbonyl group. | The difference in basicity affects drug-receptor interactions (ionic bonds) and pharmacokinetic properties like cell permeability and absorption. |
| Bioisosterism | N/A | Serves as a bioisostere for quinoline and naphthalene.[4][27] | Allows for fine-tuning of steric and electronic properties while maintaining a similar overall shape, a valuable tool in lead optimization. |
Experimental Protocols
The following sections provide representative, step-by-step protocols for the synthesis of a derivative from each scaffold class and a general method for in vitro biological evaluation.
Protocol 1: Synthesis of a Representative Quinoline Derivative (Friedländer Annulation)
The Friedländer synthesis is a classical and highly versatile method for constructing quinoline rings.[28][29] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Objective: To synthesize 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone.
Materials:
-
2-Aminobenzaldehyde (1.0 mmol, 121.1 mg)
-
Acetophenone (1.1 mmol, 132.2 mg, 128 µL)
-
Potassium hydroxide (KOH) (2.0 mmol, 112.2 mg)
-
Ethanol (5 mL)
-
Glacial Acetic Acid
-
Ethyl acetate, Hexane (for chromatography)
-
Silica gel
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzaldehyde (1.0 mmol) and ethanol (5 mL). Stir until the solid dissolves.
-
Addition of Reagents: Add acetophenone (1.1 mmol) followed by powdered potassium hydroxide (2.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by adding glacial acetic acid dropwise until it reaches pH ~7.
-
Extraction: Transfer the mixture to a separatory funnel, add 20 mL of water and 20 mL of ethyl acetate. Shake well and separate the layers. Extract the aqueous layer twice more with 20 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 9:1 hexane:ethyl acetate) to afford the pure 2-phenylquinoline.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
dot
References
- 1. tandfonline.com [tandfonline.com]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. iipseries.org [iipseries.org]
- 25. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 26. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 27. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 28. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
A Technical Guide to the Structure-Activity Relationship of 7-Amino-dihydroquinoxalin-2-one Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A particularly promising class of these compounds is the 7-amino-dihydroquinoxalin-2-one derivatives, which have emerged as potent inhibitors of various protein kinases. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of these derivatives, offering insights into their design, synthesis, and biological evaluation as kinase inhibitors.
The Therapeutic Potential of Quinoxalinone-Based Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The quinoxalin-2-one core has proven to be a versatile scaffold for the development of inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Apoptosis Signal-regulating Kinase 1 (ASK1).[1][3][4] The introduction of an amino group at the 7-position of the dihydroquinoxalin-2-one ring system offers a key interaction point that can be exploited to enhance potency and selectivity.
General Synthesis of 7-Amino-dihydroquinoxalin-2-one Derivatives
The synthesis of 7-amino-dihydroquinoxalin-2-one derivatives typically begins with the preparation of a suitably substituted o-phenylenediamine precursor. A common strategy involves the regioselective nitration of an o-phenylenediamine derivative, followed by reduction of the nitro group to the desired amine.[5] The dihydroquinoxalin-2-one core is then constructed through condensation with an appropriate α-ketoester or a related dicarbonyl compound.[6] Subsequent modifications can be introduced to the 7-amino group or other positions of the quinoxalinone ring to explore the SAR.
A representative synthetic scheme is outlined below:
Caption: General synthetic workflow for 7-amino-dihydroquinoxalin-2-one derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 7-amino-dihydroquinoxalin-2-one derivatives is highly dependent on the nature and position of substituents on the quinoxalinone core and the 7-amino group.
The Quinoxalinone Core
The dihydroquinoxalin-2-one scaffold itself serves as a crucial pharmacophore, often mimicking the adenine region of ATP and binding to the hinge region of the kinase active site. The lactam moiety is a key feature, with the nitrogen and oxygen atoms frequently participating in hydrogen bonding interactions with the protein backbone.
Substituents at the 7-Position
The 7-amino group is a critical determinant of activity and provides a vector for introducing a variety of substituents to probe the solvent-exposed region of the kinase active site.
-
Hydrogen Bond Donors/Acceptors: The amino group itself can act as a hydrogen bond donor. Acylation of the 7-amino group to introduce amides or related functional groups can provide additional hydrogen bond donors and acceptors, potentially leading to enhanced binding affinity.
-
Hydrophobic Interactions: Alkyl or aryl substituents on the 7-amino group can engage in hydrophobic interactions with non-polar residues in the binding pocket. The size and nature of these groups need to be optimized for each specific kinase target.
-
Solubilizing Moieties: The introduction of polar groups, such as morpholine or piperazine, via the 7-amino group can improve the aqueous solubility of the compounds, which is a critical parameter for drug development.
Substituents at Other Positions
While the 7-position is a primary focus, substitutions at other positions of the quinoxalinone ring also significantly impact activity.
-
Position 1 (Lactam Nitrogen): Substitution at the N1 position with various alkyl or aryl groups can influence the orientation of the molecule in the binding pocket and provide additional points of interaction.
-
Position 3: Modifications at the 3-position can modulate the electronic properties of the ring system and introduce further interactions with the target kinase.
-
Benzene Ring Substituents: Electron-donating or electron-withdrawing groups on the benzene portion of the quinoxalinone ring can affect the overall electron density of the scaffold and influence its binding properties.
The following diagram illustrates the key SAR principles for this class of compounds:
Caption: Key SAR interaction points for 7-amino-dihydroquinoxalin-2-one derivatives.
Comparative Performance Data
The following table summarizes the inhibitory activity of a series of hypothetical 7-amino-dihydroquinoxalin-2-one derivatives against a representative kinase (e.g., Kinase X). This data illustrates the impact of different substituents on potency.
| Compound | R1 (at N1) | R7 (at 7-amino) | Kinase X IC50 (nM) |
| 1a | H | -NH2 | 500 |
| 1b | Methyl | -NH2 | 350 |
| 1c | Phenyl | -NH2 | 200 |
| 2a | H | -NH-acetyl | 150 |
| 2b | H | -NH-benzoyl | 80 |
| 3a | Methyl | -NH-(3-morpholinopropyl) | 25 |
| 3b | Phenyl | -NH-(3-morpholinopropyl) | 15 |
This is illustrative data based on general SAR principles and does not represent actual experimental results for a specific kinase.
Analysis of the Data:
-
Substitution at the N1 position (R1) generally leads to an increase in potency, with a phenyl group (1c) being more favorable than a methyl group (1b) or hydrogen (1a). This suggests the presence of a hydrophobic pocket that can accommodate an aromatic ring.
-
Acylation of the 7-amino group (R7) significantly improves activity (compare 1a with 2a and 2b). The benzoyl group (2b) is more effective than the acetyl group (2a), indicating that an aromatic substituent is preferred.
-
The introduction of a solubilizing morpholinopropyl group at the 7-amino position (3a and 3b) results in a dramatic increase in potency. This highlights the importance of targeting the solvent-exposed region with substituents that can improve physicochemical properties and potentially form additional interactions.
-
The combination of a phenyl group at N1 and the morpholinopropyl substituent at the 7-amino group (3b) yields the most potent compound in this series, demonstrating the synergistic effect of optimizing substitutions at multiple positions.
Experimental Protocols
General Procedure for the Synthesis of 7-Nitro-dihydroquinoxalin-2-one (Representative Example)
-
To a solution of 7-nitro-o-phenylenediamine (1 mmol) in ethanol (20 mL), add ethyl glyoxylate (1.2 mmol).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the 7-nitro-dihydroquinoxalin-2-one.
General Procedure for Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP in a kinase buffer.
-
Add the test compounds (7-amino-dihydroquinoxalin-2-one derivatives) at various concentrations to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The 7-amino-dihydroquinoxalin-2-one scaffold represents a promising platform for the design of novel and potent kinase inhibitors. A thorough understanding of the structure-activity relationships is crucial for optimizing the potency, selectivity, and drug-like properties of these compounds. The 7-amino group, in particular, offers a versatile handle for introducing a wide range of substituents to fine-tune the interactions with the target kinase. Future efforts in this area should focus on exploring diverse chemical space around this scaffold and employing structure-based drug design to guide the development of the next generation of quinoxalinone-based kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one Derivatives: The Definitive Role of X-ray Crystallography
For researchers and professionals in drug development, the quinoxalinone scaffold is a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their therapeutic efficacy. This guide provides an in-depth comparison of analytical techniques for the structural characterization of N,N'-di-Boc-protected 7-amino-3,4-dihydroquinoxalin-2-one derivatives, establishing why single-crystal X-ray crystallography stands as the gold standard for unambiguous structural determination.
The introduction of tert-butyloxycarbonyl (Boc) protecting groups is a common strategy in multi-step synthesis to mask the reactivity of amine functionalities. While essential, these bulky groups add significant conformational complexity. Understanding their spatial orientation, alongside the core heterocycle's geometry, is critical for structure-activity relationship (SAR) studies and rational drug design. This guide will delve into the experimental workflow, from synthesis to data analysis, providing a clear rationale for methodological choices and objectively comparing the insights gained from crystallography with those from other common analytical techniques.
Synthesis and the Crystallization Imperative
The journey to a crystal structure begins with the synthesis of the target compound. A common route to 3,4-dihydroquinoxalin-2-one derivatives involves the cyclocondensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[4][5] Subsequent protection of the amine groups with di-tert-butyl dicarbonate (Boc)₂O yields the target molecule.
While synthesis provides the material, obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. It is a process of controlled precipitation from a supersaturated solution, where molecules self-assemble into a highly ordered, repeating three-dimensional lattice.
Experimental Protocol: Obtaining Single Crystals
-
Purification is Paramount: The starting material must be of the highest possible purity. Impurities can disrupt the crystal lattice, inhibiting growth or leading to poorly ordered crystals. Purification is typically achieved by column chromatography followed by recrystallization.
-
Solvent Selection: The choice of solvent is critical. The ideal solvent (or solvent system) is one in which the compound is sparingly soluble. This allows for the slow approach to supersaturation necessary for growing large, well-ordered crystals. A screening of various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures with anti-solvents like hexane) is standard practice.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is often the simplest and most effective method.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses out while the anti-solvent vapor diffuses in, gradually reducing the compound's solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface between the two liquids.
-
The causality is clear: slow, controlled changes in solubility allow molecules sufficient time to orient themselves correctly, forming a stable crystal lattice rather than crashing out as an amorphous powder.
X-ray Crystallography: The Unambiguous Structural Arbiter
Single-crystal X-ray diffraction (SC-XRD) provides a definitive, high-resolution snapshot of a molecule's structure in the solid state.[6] It works by directing a beam of X-rays onto a single crystal; the X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the precise location of every atom in the molecule can be determined.[6]
The SC-XRD Workflow
Caption: General workflow for single-crystal X-ray diffraction analysis.
Trustworthiness Through Self-Validation: The crystallographic process contains inherent validation steps. The final structural model is refined against the experimental data until the calculated diffraction pattern closely matches the observed one. This agreement is quantified by a residual factor (R-factor). A low R-factor (typically < 0.05 or 5%) indicates a high-quality structure determination that accurately represents the molecule.[7]
Comparative Analysis: Why Other Techniques Fall Short for 3D Structure
While indispensable, other analytical techniques provide complementary, not definitive, structural information. Their performance must be compared objectively to that of SC-XRD.
| Technique | Information Provided | Advantages | Limitations vs. SC-XRD |
| Single-Crystal XRD | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1][2] | Unambiguous and definitive for solid-state structure. | Requires high-quality single crystals, which can be difficult to obtain.[8] |
| NMR Spectroscopy | Atom connectivity, chemical environment in solution.[9][10] | Excellent for confirming synthesis and structure in solution; does not require crystals. | Provides a time-averaged structure in solution; no direct data on bond lengths/angles or intermolecular packing. |
| Mass Spectrometry | Molecular weight and elemental formula (HRMS). | High sensitivity, confirms molecular formula. | Provides no information on atom connectivity or 3D arrangement. |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H).[9] | Fast, simple, good for reaction monitoring. | Gives minimal information about the overall molecular architecture. |
| Powder XRD (PXRD) | "Fingerprint" of a crystalline solid; unit cell parameters. | Useful for phase identification and purity checks when single crystals are unavailable.[11][12] | Structure solution is challenging and far less precise due to peak overlap.[8][13] |
Synergy in Characterization
These techniques are not mutually exclusive but work in synergy. NMR and MS are used to confirm that the correct molecule has been synthesized, while IR confirms the presence of key functional groups. PXRD can confirm the bulk purity of the crystallized sample. However, only SC-XRD can reveal the precise, intricate details of the molecular architecture.
Caption: Synergistic workflow of analytical techniques in drug discovery.
Expected Structural Insights for a Di-Boc-Protected Dihydroquinoxalin-2-one
Based on published crystal structures of related dihydroquinoxalin-2-one derivatives, we can anticipate key structural features:
-
Core Geometry: The dihydroquinoxaline ring system is often not perfectly planar.[2] The degree of planarity and any puckering in the dihydro-pyrazine ring are critical conformational details revealed by crystallography.
-
Substituent Orientation: The precise dihedral angles between the quinoxalinone core and any substituents are determined. The bulky Boc groups will adopt specific orientations to minimize steric hindrance, which can influence intermolecular interactions.
-
Intermolecular Interactions: The analysis will reveal a network of non-covalent interactions, such as N-H···O hydrogen bonds between the quinoxalinone moieties, which often form dimers or chains in the crystal lattice.[1][7] C-H···O and π-π stacking interactions are also common and play a vital role in the stability of the crystal packing.[14]
Representative Crystallographic Data
The following table presents typical data one would obtain from a successful SC-XRD experiment on a similar derivative.
| Parameter | Typical Value / Information | Significance |
| Formula | C₂₀H₂₇N₃O₅ | Confirms elemental composition in the crystal. |
| Crystal System | Monoclinic / Triclinic | Describes the basic shape of the unit cell.[7][15] |
| Space Group | P2₁/c or P-1 | Defines the symmetry elements within the crystal.[7][15] |
| Unit Cell (Å) | a, b, c, α, β, γ | Dimensions and angles of the repeating lattice box.[7][15] |
| Bond Length (N-H) | ~0.86 Å | Provides exact interatomic distances. |
| Bond Angle (C-N-C) | ~120° | Determines molecular geometry. |
| Dihedral Angle | e.g., 20.47° | Describes the twist between different planes in the molecule.[7] |
| R-factor | < 0.05 | Indicates the quality and reliability of the final structure.[15] |
Conclusion
For the development of drugs based on the 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one scaffold, a comprehensive understanding of its three-dimensional structure is not a luxury—it is a necessity. While NMR, MS, and IR spectroscopy are crucial for confirming the successful synthesis and purity of the compound, they provide an incomplete picture. They describe the "what" but not the "how" of its spatial arrangement.
Single-crystal X-ray crystallography is the only technique that delivers an unambiguous, high-resolution view of the molecular architecture, including the precise orientation of the Boc-protecting groups and the subtle non-covalent interactions that govern crystal packing. This information is invaluable for validating computational models, understanding structure-activity relationships, and guiding the next steps in rational drug design. Therefore, it remains the authoritative and indispensable tool for the definitive structural elucidation of these complex and promising therapeutic agents.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure, Hirshfeld surface analysis and DFT study of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 12. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPXRD - Abstract Submission Form [icdd.com]
- 14. tandfonline.com [tandfonline.com]
- 15. growingscience.com [growingscience.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one (CAS No. 959246-52-7). As a specialized, Boc-protected heterocyclic compound integral to pharmaceutical research, its handling and disposal demand rigorous adherence to safety protocols and regulatory standards. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility within your laboratory.
Compound Identification and Hazard Assessment
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a white to yellow solid utilized in organic synthesis, particularly in drug discovery.[1] Its hazard profile, as identified through globally harmonized data, necessitates careful handling.
| Property | Identifier | Source(s) |
| CAS Number | 959246-52-7 | [1][2] |
| Molecular Formula | C₁₈H₂₅N₃O₅ | [1][2] |
| Physical Form | White to Yellow Solid | |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
The presence of two tert-butyloxycarbonyl (Boc) protecting groups makes the molecule susceptible to cleavage under acidic conditions, a key consideration for potential pre-treatment protocols.[3][4]
Regulatory Framework: Adherence to Laboratory Standards
The disposal of all laboratory chemicals in the United States is governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) for all laboratories.[5][6][7] Your facility's CHP is the primary document you must follow. It should outline specific procedures for waste disposal, personal protective equipment (PPE), and emergency response.[7][8]
-
EPA's Resource Conservation and Recovery Act (RCRA): The RCRA governs the management of hazardous waste from "cradle to grave."[9][10] This means waste must be properly identified, stored, transported, and disposed of by licensed facilities. It is illegal to dispose of hazardous chemicals, including this compound, down the drain or in regular trash.[9][11]
Core Disposal Protocol: A Step-by-Step Guide
This protocol assumes the disposal of small quantities of the compound, typical of a research and development setting.
Step 1: Personal Protective Equipment (PPE)
Based on the hazard statements (H315, H319, H335), appropriate PPE is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[12][13]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle the solid compound in a certified chemical fume hood to avoid inhaling dust.[14]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.
Caption: Waste Segregation and Disposal Workflow.
Key Segregation Principles:
-
Store in a chemically compatible container, ideally the original container if it's in good condition.[11]
-
Do not mix with strong acids or strong oxidizing agents.[12]
-
Keep separate from aqueous waste streams unless it has undergone a specific pre-treatment protocol.
Step 3: Waste Collection and Labeling
-
Solid Waste: Collect pure compound, spills cleaned with absorbent material, and contaminated consumables (e.g., weighing paper, gloves) in a designated, sealable hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a compatible, sealed liquid waste container. Segregate based on solvent type (e.g., halogenated vs. non-halogenated) as per your facility's CHP.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.[10]
Step 4: On-Site Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11][15] The SAA must be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Inspected weekly for leaks or deterioration.[11]
Step 5: Final Disposal
Waste must be collected from the SAA by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[10][16] Never attempt to transport or dispose of the chemical off-site yourself.
Advanced Protocol: Pre-Treatment via Acidic De-Boc Protection
Causality: For larger quantities of waste or to simplify a complex waste stream, chemical neutralization can be an effective pre-treatment step. The two Boc groups on this molecule are acid-labile, meaning they can be removed under acidic conditions to yield a more water-soluble amine salt, which may be easier to manage in an aqueous waste stream after neutralization.[3][17] This process breaks the molecule down into the core dihydroquinoxalinone diamine, carbon dioxide, and tert-butyl byproducts.[18]
This procedure must only be performed by trained personnel in a controlled laboratory setting and in accordance with your facility's CHP for chemical reactions.
Caption: Experimental workflow for acidic deprotection pre-treatment.
Detailed Deprotection Protocol:
-
Preparation: In a certified chemical fume hood, dissolve the Boc-protected compound in a minimal amount of a suitable solvent like Dichloromethane (DCM) or Dioxane.
-
Acid Addition: Slowly add an excess of an acidic deprotecting agent. Common choices include a 20-50% solution of trifluoroacetic acid (TFA) in DCM or a 4M solution of HCl in dioxane.[19][20] The reaction is often rapid and may involve effervescence as CO₂ gas is released.[17][18] Do not cap the reaction vessel tightly.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[19][20] Monitor the disappearance of the starting material by an appropriate method like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the volatile acid and solvent are typically removed under reduced pressure (rotary evaporation).
-
Neutralization: The resulting amine salt residue can then be carefully dissolved in water and neutralized by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral.
-
Final Disposal: This neutralized aqueous solution, now containing the deprotected core and salts, can be disposed of as aqueous chemical waste according to your institution's specific guidelines.
Emergency Procedures: Spill and Exposure Management
-
Minor Spill (Solid): In a fume hood, gently sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[14] Clean the area with an appropriate solvent.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[21] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[21] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
By adhering to this guide, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. 959246-52-7(this compound) | Kuujia.com [kuujia.com]
- 2. This compound, CasNo.959246-52-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. osha.gov [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. epa.gov [epa.gov]
- 16. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. jk-sci.com [jk-sci.com]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Safe Handling of 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides critical safety and operational protocols for the handling and disposal of 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one. All personnel must review and adhere to these guidelines before commencing any work with this compound.
Hazard Identification and Risk Assessment
This compound is a Boc-protected heterocyclic compound utilized in pharmaceutical research. While a comprehensive Safety Data Sheet (SDS) is not publicly available, the compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The precautionary statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) underscore the immediate risks associated with exposure.[1]
The quinoxalinone core is a common motif in biologically active molecules, and derivatives can exhibit a range of toxicological profiles. Studies on other quinoxalinone compounds have indicated moderate toxicity.[2][3] Given the lack of specific toxicological data for this compound, a cautious approach is mandated. The presence of two tert-butyloxycarbonyl (Boc) protecting groups suggests that thermal decomposition may produce isobutylene and carbon dioxide.[4]
Key Hazard Summary:
| Hazard Type | GHS Classification | Potential Health Effects |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion may lead to adverse health effects. |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[5] |
| Eye Irritation | H319: Causes serious eye irritation | Can cause significant and potentially damaging eye irritation.[5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath.[5] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following protocols are mandatory for all personnel working with this compound, which is a white to yellow solid and may be dusty.[1]
Respiratory Protection
Due to the risk of respiratory irritation from inhaling the powdered compound, appropriate respiratory protection is essential.
-
Minimum Requirement: A NIOSH-approved N95 respirator is required for handling small quantities in a well-ventilated area.
-
Recommended for Larger Quantities or Poor Ventilation: A half-mask or full-face respirator with P100 particulate filters should be used.
-
Operations Generating Significant Dust: A powered air-purifying respirator (PAPR) with HEPA filters is recommended to minimize exposure.
Eye and Face Protection
To prevent serious eye irritation, robust eye and face protection is non-negotiable.
-
Mandatory: Safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement.
-
Enhanced Protection: Chemical splash goggles are strongly recommended, especially when handling larger quantities or if there is a risk of splashing.
-
Full Face Protection: A face shield, worn in conjunction with safety glasses or goggles, is required when there is a significant risk of dust generation or splashing.
Hand Protection
Given that the compound causes skin irritation, appropriate chemical-resistant gloves are critical.
-
Glove Selection: While specific glove breakthrough data for this compound is unavailable, for the general class of aromatic amines and carbamates, nitrile gloves provide adequate splash protection. However, their resistance to prolonged contact can be poor.
-
Recommended Practice: Double gloving with nitrile gloves is a prudent measure. The outer glove should be removed and replaced immediately upon any sign of contamination. For extended handling periods, consider gloves with higher chemical resistance, such as butyl rubber or Viton™, though these may reduce dexterity.
-
Glove Inspection: Always inspect gloves for any signs of degradation or perforation before and during use.
Body Protection
To prevent skin contact, full body protection is necessary.
-
Standard Attire: A flame-resistant lab coat is mandatory.
-
Enhanced Protection: For operations with a higher risk of contamination, disposable coveralls (e.g., Tyvek®) should be worn over normal laboratory clothing.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
Operational and Disposal Plans
Engineering Controls and Safe Handling Practices
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust.
-
Weighing: Use a balance with a draft shield or conduct weighing operations within a fume hood.
-
Spill Management: Have a spill kit readily available that includes appropriate absorbent materials for solid chemical spills. In the event of a spill, evacuate the immediate area, prevent the generation of dust, and follow established institutional procedures for hazardous chemical cleanup.
Disposal Plan
Improper disposal of this compound can pose a risk to the environment.
-
Waste Collection: All solid waste contaminated with this compound, including contaminated PPE, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. It should be segregated as a non-halogenated organic solid waste.
-
Disposal Method: The designated disposal route for this compound is through a licensed hazardous waste disposal facility. High-temperature incineration is the preferred method for such organic compounds.[6]
-
Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[7]
Workflow Diagrams
PPE Selection Workflow
Caption: PPE selection workflow based on risk assessment.
Disposal Workflow
Caption: Step-by-step hazardous waste disposal workflow.
Conclusion
Adherence to these safety protocols is paramount to ensuring the well-being of all laboratory personnel and minimizing environmental impact. The information provided herein is based on the known hazards of the chemical class and should be supplemented by institutional safety guidelines and professional judgment. Always prioritize safety and seek clarification from your institution's Environmental Health and Safety (EHS) department if you have any questions or concerns.
References
- 1. 959246-52-7(this compound) | Kuujia.com [kuujia.com]
- 2. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ethz.ch [ethz.ch]
- 7. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
